TMDJ-035
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H12F3N5O |
|---|---|
Molecular Weight |
347.29 g/mol |
IUPAC Name |
2-[5-(3,5-difluorophenyl)tetrazol-2-yl]-N-(4-fluorophenyl)-N-methylacetamide |
InChI |
InChI=1S/C16H12F3N5O/c1-23(14-4-2-11(17)3-5-14)15(25)9-24-21-16(20-22-24)10-6-12(18)8-13(19)7-10/h2-8H,9H2,1H3 |
InChI Key |
IRUXEBHABFUBKY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)C(=O)CN2N=C(N=N2)C3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
Foundational & Exploratory
TMDJ-035: A Deep Dive into its Ryanodine Receptor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMDJ-035 has emerged as a significant research compound due to its potent and highly selective inhibitory effects on the ryanodine receptor 2 (RyR2).[1] Ryanodine receptors are a family of intracellular calcium channels crucial for excitation-contraction coupling in muscle tissues. The three major isoforms, RyR1, RyR2, and RyR3, are predominantly expressed in skeletal muscle, cardiac muscle, and various other tissues at lower levels, respectively. Dysregulation of RyR2 activity is implicated in cardiac arrhythmias, making selective inhibitors like this compound valuable tools for both basic research and potential therapeutic development. This technical guide provides a comprehensive overview of the selectivity profile of this compound for ryanodine receptors, including available data, experimental methodologies, and relevant signaling pathways.
Quantitative Selectivity Profile of this compound
While the seminal publication by Murayama et al. (2023) establishes this compound as a highly selective RyR2 inhibitor, specific quantitative data such as IC50 or Kd values for each of the three ryanodine receptor isoforms were not publicly available in the abstract.[1] The following table summarizes the qualitative selectivity and points to the data that would be presented in the full study.
| Ryanodine Receptor Isoform | This compound Inhibitory Activity (IC50/Kd) | Data Source |
| RyR1 (Skeletal Muscle) | Lower Potency (Higher IC50/Kd) | Expected in Murayama et al., 2023 |
| RyR2 (Cardiac Muscle) | High Potency (Low IC50/Kd) | Murayama et al., 2023[1] |
| RyR3 (Brain, other tissues) | Lower Potency (Higher IC50/Kd) | Expected in Murayama et al., 2023 |
Note: This table is a representation of the expected findings based on the reported high selectivity of this compound for RyR2. The precise quantitative values are pending access to the full-text publication.
Experimental Protocols
The determination of the selectivity profile of a compound like this compound typically involves a combination of radioligand binding assays and functional cellular assays. The following are detailed descriptions of the likely experimental protocols employed.
[³H]Ryanodine Binding Assay
This assay is a standard method to assess the binding affinity of compounds to ryanodine receptors. It relies on the principle that [³H]ryanodine binds with high affinity to the open state of the RyR channel.
Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory concentration (IC50) of this compound for RyR1, RyR2, and RyR3.
Methodology:
-
Preparation of Microsomes:
-
Microsomal fractions enriched in RyR1, RyR2, or RyR3 are prepared from appropriate tissues (e.g., rabbit skeletal muscle for RyR1, pig or sheep cardiac muscle for RyR2) or from cell lines engineered to express a specific RyR isoform.
-
Tissue is homogenized in a buffer containing protease inhibitors.
-
The homogenate is subjected to differential centrifugation to isolate the microsomal fraction containing the sarcoplasmic/endoplasmic reticulum.
-
-
Binding Reaction:
-
Microsomes are incubated with a fixed concentration of [³H]ryanodine and varying concentrations of this compound in a binding buffer.
-
The binding buffer typically contains KCl, a pH buffer (e.g., MOPS or HEPES), and modulators of RyR activity such as Ca²⁺ and ATP to ensure the channel is in an open state.
-
-
Separation of Bound and Free Radioligand:
-
The reaction mixture is rapidly filtered through glass fiber filters to separate the microsome-bound [³H]ryanodine from the unbound radioligand.
-
The filters are washed with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled ryanodine.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are analyzed using non-linear regression to determine the Kd or IC50 value of this compound for each RyR isoform.
-
Workflow for the [³H]Ryanodine Binding Assay.
Intracellular Calcium Imaging Assay
This functional assay measures the effect of this compound on calcium release from the sarcoplasmic/endoplasmic reticulum in living cells expressing specific RyR isoforms.
Objective: To assess the inhibitory effect of this compound on agonist-induced calcium release mediated by RyR1, RyR2, and RyR3.
Methodology:
-
Cell Culture and Transfection:
-
HEK293 cells or other suitable cell lines are cultured and transiently or stably transfected with plasmids encoding RyR1, RyR2, or RyR3.
-
-
Loading with Calcium Indicator:
-
Cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM) that exhibits a change in fluorescence intensity upon binding to Ca²⁺.
-
-
Baseline Fluorescence Measurement:
-
Cells are placed on a fluorescence microscope, and baseline fluorescence is recorded.
-
-
Stimulation and Inhibition:
-
Cells are pre-incubated with varying concentrations of this compound.
-
An agonist, such as caffeine or 4-chloro-m-cresol (4-CMC), is added to stimulate calcium release through the ryanodine receptors.
-
-
Fluorescence Imaging:
-
Changes in intracellular calcium concentration are monitored by recording the fluorescence intensity over time using time-lapse imaging.
-
-
Data Analysis:
-
The peak fluorescence change in response to the agonist is measured in the presence and absence of this compound.
-
The concentration-response curve for this compound is generated to determine its IC50 for inhibiting agonist-induced calcium release for each RyR isoform.
-
Workflow for the Intracellular Calcium Imaging Assay.
Signaling Pathway and Mechanism of Action
This compound exerts its effect by directly modulating the function of the RyR2 channel, which plays a central role in cardiac excitation-contraction coupling. The overactivation of RyR2 can lead to diastolic Ca²⁺ leak from the sarcoplasmic reticulum, a condition associated with cardiac arrhythmias. This compound is designed to selectively inhibit this aberrant Ca²⁺ release.
Signaling pathway of RyR2 in cardiac muscle and the inhibitory action of this compound.
Conclusion
This compound is a highly selective inhibitor of the ryanodine receptor 2, representing a promising lead compound for the development of novel antiarrhythmic drugs. Its selectivity for RyR2 over RyR1 and RyR3 minimizes the potential for off-target effects on skeletal muscle and other tissues. The precise quantitative characterization of its binding affinity and inhibitory potency for all three RyR isoforms, as detailed in the full research by Murayama and colleagues, is essential for a complete understanding of its pharmacological profile. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of this compound and other potential RyR modulators. Further research into the structural basis of this compound's selectivity will be crucial for the rational design of next-generation RyR2 inhibitors with improved therapeutic properties.
References
The Discovery and Synthesis of TMDJ-035: A Novel and Selective RyR2 Inhibitor for Cardiac Arrhythmia
A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
TMDJ-035 is a potent and selective inhibitor of the ryanodine receptor 2 (RyR2), a critical calcium release channel in cardiac muscle cells. Overactivation of RyR2 is implicated in potentially lethal cardiac arrhythmias. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound. It includes a detailed summary of its structure-activity relationship (SAR), experimental protocols for key biological assays, and a visualization of its role in the cellular signaling pathway. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel antiarrhythmic drugs.
Introduction
Cardiac arrhythmias, or irregular heartbeats, are a major cause of morbidity and mortality worldwide. A key player in the underlying pathology of many arrhythmias is the dysregulation of intracellular calcium (Ca²⁺) handling in cardiomyocytes. The ryanodine receptor 2 (RyR2), a large ion channel located on the sarcoplasmic reticulum (SR) membrane, governs the release of Ca²⁺ from the SR, a crucial step in excitation-contraction coupling.[1] Hyperactivation of RyR2 leads to spontaneous Ca²⁺ leakage from the SR, which can trigger abnormal electrical activity and lead to arrhythmias.[1]
This compound has emerged as a promising therapeutic candidate that selectively inhibits RyR2.[1] It was developed through a comprehensive structure-activity relationship (SAR) study of a series of tetrazole compounds.[1] A critical finding was the importance of a cis-amide conformation for potent RyR2 inhibition.[1] this compound, with its specific fluorine substitutions, demonstrates high potency and selectivity for RyR2, and has been shown to suppress abnormal Ca²⁺ waves and transients in cardiomyocytes from RyR2-mutated mice.[1][2]
Discovery and Structure-Activity Relationship (SAR)
The development of this compound originated from a high-throughput screening that identified a tetrazole-containing compound, referred to as compound 1, as an initial hit with RyR2 inhibitory activity. Subsequent medicinal chemistry efforts focused on optimizing the potency and selectivity of this lead compound through systematic SAR studies.
A key discovery in the SAR campaign was the profound impact of the amide bond conformation on the inhibitory activity. It was determined that a cis-amide configuration is crucial for potent RyR2 inhibition. This compound was designed to strongly favor this cis-amide conformation.[1]
The core structure of this compound consists of a central tetrazole ring linked to two phenyl rings (A and B) via a carboxamide group. The SAR studies explored various substitutions on these rings. The optimal combination of substituents that led to the potent and selective profile of this compound includes 3,5-difluoro substituents on the A ring and a 4-fluoro substituent on the B ring.[1]
Table 1: Structure-Activity Relationship of this compound Analogs
| Compound | A-Ring Substitution | B-Ring Substitution | Amide Conformation | RyR2 Inhibitory Potency (IC₅₀) |
| This compound | 3,5-difluoro | 4-fluoro | cis (favored) | ~15 nM |
| TMDJ-011 | Unspecified | Unspecified | trans | Inactive |
| Compound 1 | Unspecified | Unspecified | Mixed | Moderate |
Note: Specific IC₅₀ values for a full range of analogs are not publicly available in the reviewed literature. The table illustrates the key findings of the SAR studies.
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the preparation of key intermediates followed by their coupling to form the final product. The following is a general outline of the synthetic route based on the synthesis of related tetrazole carboxamides.
3.1. Synthesis of 5-(4-fluorophenyl)-1H-tetrazole
The synthesis of the 5-substituted tetrazole core is typically achieved through a [3+2] cycloaddition reaction between an organic nitrile and an azide source.
-
Step 1: Reaction of 4-fluorobenzonitrile with sodium azide in the presence of a Lewis acid catalyst (e.g., zinc chloride) or an ammonium salt (e.g., ammonium chloride) in a suitable solvent like DMF.
-
Step 2: The reaction mixture is heated to promote the cycloaddition.
-
Step 3: Acidification of the reaction mixture precipitates the 5-(4-fluorophenyl)-1H-tetrazole, which is then purified.
3.2. Synthesis of N-methyl-3,5-difluoroaniline
This intermediate can be prepared from commercially available 3,5-difluoroaniline through standard N-methylation procedures.
-
Step 1: Protection of the aniline nitrogen, if necessary.
-
Step 2: Reaction with a methylating agent (e.g., methyl iodide, dimethyl sulfate) in the presence of a base.
-
Step 3: Deprotection (if applicable) and purification of the N-methylated product.
3.3. Final Assembly of this compound
The final step involves the formation of the carboxamide bond between the tetrazole intermediate and the aniline derivative.
-
Step 1: Activation of the carboxylic acid group of a suitable precursor (e.g., by conversion to an acid chloride or using a coupling agent like EDC/HOBt).
-
Step 2: Reaction of the activated tetrazole derivative with N-methyl-3,5-difluoroaniline in an appropriate solvent with a base to yield this compound.
-
Step 3: Purification of the final product is typically achieved through chromatography.
Experimental Protocols
4.1. Measurement of Spontaneous Ca²⁺ Waves in Cardiomyocytes
This protocol describes the methodology to assess the effect of this compound on abnormal Ca²⁺ release in isolated cardiomyocytes.
-
Cell Preparation: Isolate ventricular myocytes from an appropriate animal model (e.g., RyR2-mutant mice).
-
Dye Loading: Incubate the isolated cardiomyocytes with a Ca²⁺-sensitive fluorescent dye, such as Fluo-4 AM (acetoxymethyl ester).[3] The AM ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell.[3]
-
Prepare a stock solution of Fluo-4 AM in anhydrous DMSO.
-
Dilute the stock solution in a physiological buffer (e.g., Tyrode's solution) to the final loading concentration (typically 5-10 µM).
-
Incubate the cells with the Fluo-4 AM solution for 20-30 minutes at room temperature.
-
Wash the cells to remove excess dye and allow for de-esterification for at least 30 minutes.
-
-
Image Acquisition:
-
Data Analysis:
-
Analyze the line-scan images to identify and quantify spontaneous Ca²⁺ release events (sparks and waves).
-
Measure the frequency, amplitude, and spatial spread of these events before and after the application of this compound.
-
A reduction in the frequency and magnitude of spontaneous Ca²⁺ waves indicates an inhibitory effect of the compound on RyR2.
-
Mechanism of Action and Signaling Pathway
This compound exerts its antiarrhythmic effect by directly inhibiting the RyR2 channel. In pathological conditions such as catecholaminergic polymorphic ventricular tachycardia (CPVT), RyR2 channels become "leaky," leading to aberrant Ca²⁺ release from the SR during diastole. This diastolic Ca²⁺ leak can activate the sodium-calcium exchanger (NCX) in its forward mode, causing a net influx of positive charge and leading to delayed afterdepolarizations (DADs). If these DADs reach the threshold for firing an action potential, they can trigger fatal arrhythmias.
By binding to and stabilizing the closed state of RyR2, this compound reduces the diastolic Ca²⁺ leak, thereby preventing the formation of DADs and suppressing arrhythmogenesis.
Conclusion
This compound represents a significant advancement in the development of selective RyR2 inhibitors for the treatment of cardiac arrhythmias. Its discovery through careful SAR optimization, particularly the identification of the critical cis-amide conformation, provides a valuable blueprint for future drug design in this area. The detailed experimental protocols and understanding of its mechanism of action outlined in this guide offer a solid foundation for further preclinical and clinical investigation of this compound and related compounds. As a potent and selective tool, this compound also holds great promise for elucidating the intricate role of RyR2 in cardiac physiology and pathophysiology.
References
In Vitro Characterization of TMDJ-035: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMDJ-035 is a novel, potent, and highly selective inhibitor of the cardiac ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel located on the sarcoplasmic reticulum of cardiomyocytes.[1][2][3] Overactivation of RyR2 is implicated in the pathophysiology of catecholaminergic polymorphic ventricular tachycardia (CPVT) and other cardiac arrhythmias characterized by abnormal diastolic calcium release.[1][4][5] this compound has emerged as a promising therapeutic candidate due to its ability to suppress these aberrant calcium events without significantly impacting normal excitation-contraction coupling.[3][6][7] This technical guide provides an in-depth overview of the in vitro characterization of this compound, including its inhibitory potency, selectivity, and mechanism of action, supported by detailed experimental protocols and visual representations of the relevant signaling pathways and workflows.
Core Compound Properties
This compound is a synthetic, cis-amide-containing small molecule.[1] Its chemical structure features 3,5-difluoro substituents on the A ring and a 4-fluoro substituent on the B ring, a configuration that has been demonstrated to be crucial for its high inhibitory potency.[1] The cis-amide conformation is a key structural feature that distinguishes it from inactive analogues.[1]
Quantitative Data Summary
The inhibitory activity of this compound against wild-type and various mutant RyR2 channels has been quantified using endoplasmic reticulum (ER) calcium-based assays and [3H]ryanodine binding assays. The following tables summarize the available quantitative data.
| Target | Assay Type | IC50 (nM) | Reference |
| Wild-Type RyR2 | ER Ca2+-based assay | 15 | [8] |
| Mutant RyR2 | ER Ca2+-based assay | 15-40 | [6] |
| Target | Assay Type | EC50 (nM) | Reference |
| Ryanodine Receptor 2 (RyR2) | Not Specified | 13 | [2] |
Signaling Pathway
This compound exerts its therapeutic effect by modulating the RyR2 signaling pathway, which is central to cardiac excitation-contraction coupling. The following diagram illustrates the key components and interactions within this pathway and the point of intervention for this compound.
Caption: RyR2 signaling pathway and this compound intervention.
Experimental Protocols
ER Ca2+-based Assay for RyR2 Inhibition
This assay is used to determine the inhibitory potency (IC50) of compounds on RyR2 channels expressed in a cellular context.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured and stably transfected to express wild-type or mutant human RyR2.
-
ER Ca2+ Sensor: The cells are co-transfected with a genetically encoded ER Ca2+ sensor protein, such as R-CEPIA1er, which allows for the monitoring of ER calcium levels.
-
Compound Application: Varying concentrations of this compound are applied to the cells.
-
Fluorescence Measurement: The fluorescence of the ER Ca2+ sensor is measured over time using a fluorescence microplate reader. Inhibition of RyR2 leads to an increase in ER Ca2+ levels, resulting in a change in fluorescence.
-
Data Analysis: The dose-dependent effects of this compound on ER Ca2+ signals are analyzed to calculate the IC50 value.
Caption: Workflow for the ER Ca2+-based RyR2 inhibition assay.
[3H]Ryanodine Binding Assay
This assay provides a quantitative measure of RyR2 channel activity, as [3H]ryanodine specifically binds to the open state of the channel.
Methodology:
-
Microsome Preparation: Microsomes containing RyR2 are prepared from HEK293 cells expressing the receptor.
-
Binding Reaction: The microsomes are incubated with a fixed concentration of [3H]ryanodine and varying concentrations of this compound in a binding buffer containing specific concentrations of Ca2+.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through glass fiber filters to separate the microsome-bound [3H]ryanodine from the unbound ligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The reduction in [3H]ryanodine binding in the presence of this compound is used to determine its inhibitory effect on RyR2 channel opening.
Caption: Workflow for the [3H]ryanodine binding assay.
Cardiomyocyte Calcium Imaging
This cell-based assay is used to assess the effect of this compound on spontaneous calcium release events (calcium waves and sparks) in isolated cardiomyocytes.
Methodology:
-
Cardiomyocyte Isolation: Ventricular myocytes are isolated from animal models, such as mice with RyR2 mutations (e.g., R4496C+/- mice), which exhibit spontaneous Ca2+ waves.
-
Calcium Indicator Loading: The isolated cardiomyocytes are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Compound Treatment: The cells are treated with this compound.
-
Confocal Microscopy: The cells are imaged using a laser scanning confocal microscope to visualize intracellular calcium dynamics.
-
Data Analysis: The frequency, amplitude, and propagation of spontaneous calcium waves and sparks are quantified before and after the application of this compound to determine its efficacy in suppressing these arrhythmogenic events.[1]
Selectivity
This compound demonstrates high selectivity for RyR2 over the other major isoforms, RyR1 (skeletal muscle) and RyR3 (brain).[2] This selectivity is a critical attribute, as it minimizes the potential for off-target effects and associated toxicities. The isoform selectivity is typically determined by performing comparative inhibitory assays using cells or tissues that predominantly express each of the RyR isoforms.
Conclusion
The in vitro characterization of this compound has established it as a highly potent and selective inhibitor of the cardiac ryanodine receptor 2. Through a combination of molecular and cellular assays, its ability to suppress the aberrant diastolic calcium release associated with cardiac arrhythmias has been demonstrated, while preserving normal physiological calcium transients. The detailed methodologies provided in this guide serve as a valuable resource for researchers in the fields of cardiac electrophysiology and drug discovery who are investigating RyR2 as a therapeutic target. Further studies are warranted to translate these promising in vitro findings into safe and effective clinical applications.
References
- 1. A potent and selective cis-amide inhibitor of ryanodine receptor 2 as a candidate for cardiac arrhythmia treatment [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | RyR2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Calcium handling remodeling in dilated cardiomyopathy: From molecular mechanisms to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) Associated With Ryanodine Receptor (RyR2) Gene Mutations – Long-Term Prognosis After Initiation of Medical Treatment – [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
TMDJ-035: A Technical Guide to a High-Affinity Probe for Ryanodine Receptor 2 (RyR2) Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ryanodine receptor 2 (RyR2) is a crucial intracellular calcium release channel predominantly found in the sarcoplasmic reticulum of cardiomyocytes. Its precise regulation is fundamental to excitation-contraction coupling in the heart. Dysregulation of RyR2 function is implicated in various cardiac arrhythmias, making it a significant target for therapeutic intervention and a subject of intense research. TMDJ-035 has emerged as a highly potent and selective inhibitor of RyR2, offering a valuable tool for dissecting the intricate mechanisms of RyR2 channel gating and its role in cardiac physiology and pathophysiology. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its function, and detailed experimental protocols for its application as a research probe.
Core Properties of this compound
This compound was developed through a comprehensive structure-activity relationship (SAR) study of a tetrazole compound, leading to a molecule with a cis-amide configuration that is critical for its potent inhibitory activity.[1] It exhibits high selectivity for the cardiac isoform of the ryanodine receptor, RyR2, with no discernible effect on RyR1 (skeletal muscle) and RyR3 isoforms. This selectivity makes it an exceptional tool for specifically investigating the role of RyR2 in cellular processes.
Mechanism of Action
This compound acts as a direct inhibitor of the RyR2 channel. By binding to the receptor, it modulates its gating behavior, leading to a reduction in the probability of channel opening. This inhibitory action effectively suppresses abnormal calcium release from the sarcoplasmic reticulum, such as spontaneous calcium waves and transients, which are known to be triggers for cardiac arrhythmias.[1][2] Studies have shown that this compound is effective in preventing these aberrant calcium events in isolated cardiomyocytes from RyR2-mutated mice, a model for catecholaminergic polymorphic ventricular tachycardia (CPVT).[1]
Quantitative Data
The following table summarizes the key quantitative parameters that define the interaction of this compound with the RyR2 channel.
| Parameter | Value | Species/System | Reference |
| EC50 | 13 nM | Not Specified | N/A |
| Effective Concentration | 30-100 nM | Isolated cardiomyocytes from RyR2-mutated mice | [1] |
| Selectivity | No effect on RyR1 and RyR3 | Not Specified | N/A |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of RyR2-mediated calcium release and a general experimental workflow for investigating the effects of this compound.
Experimental Protocols
Detailed methodologies are essential for the reproducible application of this compound as a research probe. The following are representative protocols for key experiments.
[3H]Ryanodine Binding Assay
This assay is used to determine the binding affinity of this compound to RyR2.
Materials:
-
Sarcoplasmic reticulum (SR) microsomes isolated from cardiac tissue or HEK293 cells expressing RyR2.
-
[3H]ryanodine.
-
Binding buffer: 20 mM imidazole, pH 7.2, 0.25 M KCl, and protease inhibitors.
-
Varying concentrations of this compound.
-
Scintillation fluid.
-
Glass fiber filters.
Procedure:
-
Incubate SR microsomes with varying concentrations of this compound and a fixed concentration of [3H]ryanodine (e.g., 1 nM) in binding buffer.
-
Incubate the mixture for a specified time (e.g., 2 hours) at a controlled temperature (e.g., 37°C) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound [3H]ryanodine.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of unlabeled ryanodine and subtract it from the total binding to obtain specific binding.
-
Analyze the data using non-linear regression to determine the IC50 or Kd of this compound.
Single-Channel Recording in Planar Lipid Bilayers
This technique allows for the direct observation of the effect of this compound on the gating of individual RyR2 channels.
Materials:
-
Purified RyR2 protein.
-
Planar lipid bilayer apparatus.
-
Phospholipids (e.g., a mixture of phosphatidylethanolamine and phosphatidylserine).
-
Recording solution (e.g., symmetrical 250 mM KCl, 25 mM Hepes, pH 7.4).
-
Varying concentrations of this compound.
-
Ag/AgCl electrodes.
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Form a planar lipid bilayer across a small aperture separating two chambers (cis and trans).
-
Incorporate purified RyR2 channels into the lipid bilayer. The orientation of the channel can be determined by the addition of EGTA to the cis (cytoplasmic) side, which should inhibit channel activity.
-
Record single-channel currents under voltage-clamp conditions.
-
Establish a baseline recording of channel activity in the absence of the inhibitor.
-
Add varying concentrations of this compound to the cis chamber.
-
Record the changes in single-channel behavior, including open probability (Po), mean open time, and mean closed time.
-
Analyze the data to quantify the dose-dependent effects of this compound on RyR2 channel kinetics.
Cellular Calcium Imaging in Isolated Cardiomyocytes
This method is used to visualize the effect of this compound on intracellular calcium dynamics in a cellular context.
Materials:
-
Isolated ventricular cardiomyocytes from wild-type or RyR2-mutant mice.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Tyrode's solution.
-
Confocal microscope equipped for live-cell imaging.
-
Varying concentrations of this compound.
Procedure:
-
Isolate ventricular cardiomyocytes using established enzymatic digestion protocols.
-
Load the isolated cardiomyocytes with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubation in a dye-containing solution.
-
Wash the cells to remove excess dye and allow for de-esterification.
-
Perfuse the cells with Tyrode's solution and record baseline spontaneous calcium sparks and waves using a confocal microscope in line-scan mode.
-
Introduce varying concentrations of this compound into the perfusion solution.
-
Record the changes in the frequency, amplitude, and spatial-temporal properties of calcium sparks and waves.
-
To assess the effect on action potential-induced calcium transients, electrically stimulate the cardiomyocytes and record the corresponding calcium signals before and after the application of this compound.
-
Analyze the images to quantify the effects of this compound on both spontaneous and evoked calcium release.
Conclusion
This compound is a powerful and selective tool for the investigation of RyR2 function. Its high affinity and specificity make it an invaluable probe for elucidating the role of RyR2 in cardiac physiology and the molecular mechanisms underlying cardiac arrhythmias. The experimental protocols outlined in this guide provide a framework for researchers to effectively utilize this compound in their studies of this critical ion channel. As research in this area continues, this compound will undoubtedly play a pivotal role in advancing our understanding of RyR2 and in the development of novel therapeutic strategies for heart disease.
References
Structural Basis for TMDJ-035 Inhibition of RyR2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cardiac ryanodine receptor 2 (RyR2) is a critical intracellular calcium release channel essential for cardiac muscle excitation-contraction coupling. Dysregulation of RyR2 is implicated in numerous cardiac arrhythmias, making it a key therapeutic target. TMDJ-035 has emerged as a potent and selective inhibitor of RyR2, showing promise in the normalization of aberrant calcium signaling. This technical guide provides a comprehensive overview of the current understanding of the structural basis for this compound's inhibitory action on RyR2. While a definitive high-resolution structure of the this compound-RyR2 complex remains to be elucidated, this document synthesizes the available functional data, outlines key experimental methodologies for its characterization, and discusses potential inhibitory mechanisms in the context of the known RyR2 architecture.
Introduction to RyR2 and its Role in Cardiac Function
The ryanodine receptor 2 (RyR2) is a large homotetrameric ion channel located in the sarcoplasmic reticulum (SR) membrane of cardiomyocytes. It plays a pivotal role in the process of calcium-induced calcium release (CICR), where a small influx of calcium through L-type calcium channels on the cell membrane triggers a much larger release of calcium from the SR through RyR2, leading to muscle contraction. The precise regulation of RyR2 gating is crucial for normal heart rhythm. Gain-of-function mutations in the RYR2 gene or post-translational modifications can lead to diastolic calcium leak from the SR, which can trigger delayed afterdepolarizations and potentially fatal cardiac arrhythmias, such as catecholaminergic polymorphic ventricular tachycardia (CPVT).
This compound: A Novel and Selective RyR2 Inhibitor
This compound is a recently developed small molecule that has demonstrated high potency and selectivity as an inhibitor of RyR2.[1] A key structural feature of this compound is its cis-amide conformation, which has been shown to be critical for its inhibitory activity.[1] In contrast, analogues with a trans-amide configuration are inactive.[1] Functionally, this compound has been shown to suppress abnormal calcium waves and transients in isolated cardiomyocytes from mice with RyR2 mutations, highlighting its potential as a therapeutic agent for cardiac arrhythmias.[1]
Quantitative Data on this compound Inhibition of RyR2
While detailed kinetic and binding affinity data for this compound are not yet widely published, the following table summarizes the key known characteristics. Further research is required to fully quantify its interaction with the RyR2 channel.
| Parameter | Value | Method | Reference |
| Selectivity | High for RyR2 | Not specified | [1] |
| Functional Effect | Suppression of abnormal Ca2+ waves | Calcium imaging in cardiomyocytes | [1] |
| Key Structural Feature | Cis-amide conformation | Single-crystal X-ray diffraction | [1] |
Experimental Protocols for Characterizing this compound-RyR2 Interaction
The following are detailed methodologies for key experiments that are crucial for elucidating the structural and functional basis of this compound's inhibition of RyR2.
[³H]Ryanodine Binding Assay
This assay is used to assess the binding affinity of ligands to the RyR2 channel. Ryanodine preferentially binds to the open state of the channel, and thus displacement of [³H]ryanodine can indicate the binding of an inhibitor.
Protocol:
-
Preparation of Cardiac SR Vesicles: Isolate sarcoplasmic reticulum microsomes from cardiac tissue (e.g., porcine or rabbit ventricle) using differential centrifugation.
-
Binding Reaction: In a 96-well plate, combine cardiac SR vesicles, [³H]ryanodine (e.g., 2-10 nM), and varying concentrations of this compound in a binding buffer (e.g., 250 mM KCl, 15 mM NaCl, 20 mM HEPES, pH 7.4, and a defined free Ca²⁺ concentration).
-
Incubation: Incubate the mixture at 37°C for 1-2 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the SR vesicle-bound [³H]ryanodine from the unbound ligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ryanodine) from the total binding. Calculate the IC₅₀ value for this compound by fitting the data to a dose-response curve.
Single-Channel Electrophysiology
Planar lipid bilayer recordings allow for the direct observation of the gating behavior of a single RyR2 channel in the presence and absence of an inhibitor.
Protocol:
-
Bilayer Formation: Form a planar lipid bilayer (e.g., a mixture of phosphatidylethanolamine and phosphatidylcholine) across a small aperture in a partition separating two chambers (cis and trans).
-
Vesicle Fusion: Add cardiac SR vesicles to the cis chamber (representing the cytoplasm). The vesicles will fuse with the bilayer, incorporating RyR2 channels.
-
Recording Solutions: Fill the cis and trans (representing the SR lumen) chambers with appropriate solutions containing known concentrations of ions (e.g., K⁺ or Cs⁺ as the charge carrier) and Ca²⁺.
-
Channel Recording: Apply a transmembrane voltage and record the single-channel currents using a patch-clamp amplifier. The channel openings will appear as discrete steps in the current trace.
-
Addition of this compound: After obtaining baseline recordings, add this compound to the cis chamber at various concentrations.
-
Data Analysis: Analyze the single-channel recordings to determine the effects of this compound on key kinetic parameters, such as open probability (Po), mean open time, and mean closed time.
Visualizing Signaling Pathways and Experimental Workflows
Hypothesized Signaling Pathway of RyR2 Inhibition by this compound
Caption: Hypothesized pathway of RyR2 inhibition by this compound.
Experimental Workflow for [³H]Ryanodine Binding Assay
Caption: Workflow for the [³H]ryanodine binding assay.
Experimental Workflow for Single-Channel Recording
Caption: Workflow for single-channel recording experiments.
Structural Insights and Putative Binding Site
Currently, there is no high-resolution structural information available for the this compound-RyR2 complex. The large size and conformational flexibility of the RyR2 channel present significant challenges for structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM).
However, based on the known structure of RyR2 and the binding sites of other known modulators, we can speculate on potential interaction sites for this compound. Several key domains are involved in the gating of the RyR2 channel and are known to harbor binding sites for other small molecule inhibitors. These include the N-terminal domain, the central domain, and the transmembrane domain which forms the ion permeation pathway. Future research employing cryo-EM with this compound, computational docking studies, and site-directed mutagenesis will be instrumental in identifying the precise binding pocket and elucidating the molecular interactions that underpin its inhibitory mechanism.
Conclusion and Future Directions
This compound represents a promising new class of selective RyR2 inhibitors with significant therapeutic potential for cardiac arrhythmias. While its functional effects on suppressing aberrant calcium release are established, the structural basis for its inhibition remains an active area of investigation. The experimental protocols detailed in this guide provide a roadmap for researchers to further characterize the binding affinity, kinetics, and ultimately the precise binding site of this compound on the RyR2 channel. Elucidation of the this compound-RyR2 structure will be a critical step in understanding its mechanism of action and will facilitate the structure-based design of even more potent and specific RyR2 inhibitors for the treatment of heart disease.
References
TMDJ-035: A Novel, Potent, and Selective RyR2 Inhibitor for Cardiac Arrhythmias
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
TMDJ-035 is a novel, highly potent, and selective inhibitor of the cardiac ryanodine receptor 2 (RyR2).[1] Emerging as a promising therapeutic candidate for the treatment of catecholaminergic polymorphic ventricular tachycardia (CPVT) and other RyR2-mediated cardiac arrhythmias, this compound has demonstrated significant efficacy in preclinical studies.[1] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols for its characterization.
Introduction
The ryanodine receptor 2 (RyR2) is an intracellular calcium release channel located on the sarcoplasmic reticulum (SR) of cardiomyocytes. It plays a critical role in excitation-contraction coupling, the process by which an electrical stimulus is converted into a mechanical contraction of the heart muscle. Gain-of-function mutations in the RYR2 gene can lead to excessive calcium leak from the SR, resulting in delayed afterdepolarizations and triggered arrhythmias, such as CPVT. This compound has been developed as a specific inhibitor of RyR2 to address this pathological calcium leak.
Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the RyR2 channel. This inhibition normalizes the calcium handling within cardiomyocytes by suppressing abnormal diastolic calcium waves and spontaneous calcium transients that are characteristic of RyR2 hyperactivity.[1] The precise binding site and allosteric modulation mechanism of this compound on the RyR2 channel are still under investigation.
Signaling Pathway of RyR2-mediated Calcium Release and Inhibition by this compound
Caption: RyR2 signaling and this compound inhibition.
Quantitative Pharmacological Data
While comprehensive quantitative data for this compound is still emerging, the following tables summarize the currently available information.
Table 1: In Vitro Potency of this compound
| Target | Assay | Species | IC50 | Reference |
| RyR2 | [3H]-ryanodine binding | Not specified | ~15 nM | [2] |
Further studies are required to quantify the selectivity of this compound for RyR2 over RyR1 and RyR3 isoforms.
Table 2: In Vivo Efficacy of this compound
| Animal Model | Effect | Dosage | Impact on ECG/Contractility | Reference |
| CPVT Mouse Model | Suppressed arrhythmias | Effective doses (not specified) | No effect on ECG parameters or cardiac contractile function |
Detailed dose-response studies in various animal models of cardiac arrhythmia are needed to further characterize the in vivo efficacy of this compound.
No publicly available data on the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME) of this compound was found.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound.
RyR2 Single-Channel Recordings in Planar Lipid Bilayers
This protocol is essential for studying the direct effects of this compound on the gating properties of the RyR2 channel.
Caption: Workflow for RyR2 single-channel recording.
Methodology:
-
Planar Lipid Bilayer Formation: A lipid bilayer (e.g., a 3:1 mixture of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) is formed across a small aperture separating two chambers (cis and trans).
-
RyR2 Vesicle Fusion: Sarcoplasmic reticulum vesicles containing RyR2 are added to the cis (cytosolic) chamber. Fusion of these vesicles with the bilayer incorporates RyR2 channels.
-
Recording Conditions: The trans (luminal) chamber is held at a ground potential, and a voltage is applied to the cis chamber. Symmetrical solutions containing a charge carrier (e.g., 250 mM KCl) and buffered Ca²⁺ are used.
-
Baseline Recording: Single-channel currents are recorded in the absence of the inhibitor to establish baseline channel activity (open probability, mean open time, mean closed time).
-
Application of this compound: this compound is added to the cis chamber to the desired final concentration.
-
Data Acquisition and Analysis: The effects of this compound on channel gating are recorded and analyzed using appropriate software to determine the mechanism of inhibition (e.g., open-channel block, closed-channel block).
Measurement of Cardiomyocyte Calcium Transients
This assay is crucial for assessing the functional effects of this compound on intracellular calcium handling in isolated cardiomyocytes.
Methodology:
-
Cardiomyocyte Isolation: Ventricular myocytes are isolated from animal models (e.g., wild-type or CPVT mouse models) by enzymatic digestion.
-
Fluorescent Dye Loading: Isolated cardiomyocytes are loaded with a Ca²⁺-sensitive fluorescent indicator (e.g., Fluo-4 AM or Fura-2 AM).
-
Baseline Calcium Transients: Cells are field-stimulated to elicit action potentials and corresponding calcium transients, which are recorded using a confocal microscope or a calcium imaging system.
-
This compound Incubation: The cardiomyocytes are incubated with varying concentrations of this compound.
-
Post-treatment Recording: Calcium transients are recorded again after drug incubation to assess changes in amplitude, duration, and the frequency of spontaneous calcium sparks or waves.
-
Data Analysis: The recorded fluorescence signals are analyzed to quantify the effects of this compound on both electrically stimulated calcium transients and spontaneous diastolic calcium release events.
In Vivo Studies in Animal Models
Preclinical evaluation in relevant animal models is a critical step in the development of this compound.
Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) Mouse Model
Methodology:
-
Animal Model: Genetically engineered mouse models of CPVT (e.g., carrying a gain-of-function RyR2 mutation) are used.
-
Arrhythmia Induction: Arrhythmias are induced by administering a catecholamine (e.g., isoproterenol or epinephrine) with or without programmed electrical stimulation or exercise.
-
Drug Administration: this compound is administered to the mice via an appropriate route (e.g., intraperitoneal injection).
-
ECG Monitoring: Electrocardiograms (ECGs) are continuously monitored to assess the incidence and severity of ventricular arrhythmias.
-
Data Analysis: The efficacy of this compound is determined by quantifying the reduction in the arrhythmia burden (e.g., number and duration of ventricular tachycardia episodes) compared to vehicle-treated control animals.
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted therapies for RyR2-related cardiac arrhythmias. Its high potency and selectivity for RyR2 suggest a favorable therapeutic window with potentially fewer off-target effects compared to non-selective ion channel blockers.
Future research should focus on:
-
Quantitative Selectivity Profiling: Determining the IC50 values for RyR1 and RyR3 to confirm the selectivity profile of this compound.
-
Detailed In Vivo Efficacy Studies: Conducting comprehensive dose-response and pharmacokinetic/pharmacodynamic (PK/PD) studies in various animal models.
-
Pharmacokinetic Profiling: Characterizing the ADME properties of this compound to guide dose selection and formulation development for clinical studies.
-
Structural Biology: Elucidating the precise binding site and molecular mechanism of this compound on the RyR2 channel through techniques such as cryo-electron microscopy.
The continued investigation of this compound holds great promise for the development of a novel and effective treatment for patients suffering from debilitating and life-threatening cardiac arrhythmias.
References
The Potent and Selective RyR2 Inhibitor TMDJ-035: A Technical Guide to its Effects on Intracellular Calcium Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMDJ-035, also referred to as Ryanozole, has emerged as a highly potent and selective inhibitor of the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel predominantly located on the sarcoplasmic reticulum (SR) membrane of cardiomyocytes. Dysregulation of RyR2 function, leading to aberrant calcium release, is a key mechanism underlying potentially fatal cardiac arrhythmias, such as catecholaminergic polymorphic ventricular tachycardia (CPVT). This compound represents a promising therapeutic candidate for such conditions by selectively suppressing these abnormal calcium signals. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its quantitative effects on intracellular calcium signaling.
Mechanism of Action
The fundamental role of RyR2 is to mediate calcium-induced calcium release (CICR), a process essential for excitation-contraction coupling in the heart. In pathological states, RyR2 channels can become "leaky," resulting in spontaneous diastolic calcium release from the SR in the form of calcium sparks and waves. These events can trigger delayed afterdepolarizations, leading to ventricular arrhythmias.
This compound exerts its therapeutic effect by selectively binding to and stabilizing the closed state of the RyR2 channel.[1][2] This inhibitory action is particularly effective at the low diastolic calcium concentrations where aberrant calcium release occurs, while having a minimal effect on the physiological calcium transients required for normal cardiac contraction.[2] The cis-amide conformation of this compound is crucial for its high-affinity binding and inhibitory potency.[1]
Quantitative Data on the Effects of this compound
The inhibitory effects of this compound on RyR2 function and intracellular calcium signaling have been quantified in several key experiments.
| Parameter | Cell Type | Method | Result | Reference |
| IC50 for RyR2 Inhibition | HEK293 cells expressing wild-type and mutant RyR2 | ER Ca2+-based assay | 15-40 nM | [2] |
| Effect on Isoproterenol-Induced Ca2+ Waves | Isolated ventricular cardiomyocytes | Calcium imaging with Cal520 | Suppression of Ca2+ waves | [2] |
| Effect on Isoproterenol-Induced Ca2+ Sparks | Isolated ventricular cardiomyocytes | Calcium imaging with Cal520 | Suppression of Ca2+ sparks | [2] |
| Effect on Action Potential-Evoked Ca2+ Transients | Isolated ventricular cardiomyocytes | Calcium imaging with Cal520 | No significant effect | [2] |
Experimental Protocols
Protocol 1: ER Ca2+-based Assay for RyR2 Inhibition in HEK293 Cells
This protocol is adapted from methodologies used to characterize RyR2 inhibitors.[3][4]
1. Cell Culture and Transfection:
- Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Co-transfect cells with plasmids encoding for the desired RyR2 variant (wild-type or mutant) and the fluorescent ER Ca2+ sensor protein R-CEPIA1er using a suitable transfection reagent.
- Plate the transfected cells in a 96-well plate and allow them to adhere and express the proteins for 24-48 hours.
2. Compound Preparation:
- Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
- Perform serial dilutions of the stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to achieve the desired final concentrations.
3. Fluorescence Measurement:
- Wash the cells once with the physiological buffer.
- Add the this compound solutions at various concentrations to the respective wells.
- Measure the baseline fluorescence intensity (F0) of R-CEPIA1er using a fluorescence plate reader.
- After a short incubation period with the compound, measure the final fluorescence intensity (F).
- The ratio (F/F0) serves as an indicator of RyR2 inhibition, with an increase in fluorescence indicating a rise in ER calcium due to channel inhibition.
4. Data Analysis:
- Plot the F/F0 ratio against the logarithm of the this compound concentration.
- Fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Intracellular Calcium Imaging in Isolated Cardiomyocytes
This protocol is based on established methods for studying calcium signaling in cardiomyocytes.[2]
1. Isolation of Ventricular Cardiomyocytes:
- Isolate ventricular myocytes from an appropriate animal model (e.g., mouse models of CPVT) using enzymatic digestion with collagenase and protease.
- Maintain the isolated cells in a calcium-free Tyrode's solution initially and then gradually reintroduce calcium.
2. Loading with Calcium Indicator:
- Incubate the isolated cardiomyocytes with a fluorescent calcium indicator such as Cal520-AM or Fluo-4 AM in a physiological buffer.
- Allow sufficient time for the dye to de-esterify within the cells.
3. Confocal Microscopy:
- Mount the dye-loaded cardiomyocytes in a perfusion chamber on the stage of a confocal microscope.
- Perfuse the cells with a physiological solution.
- To induce aberrant calcium release, perfuse with a solution containing an adrenergic agonist like isoproterenol.
- Acquire line-scan images to record spontaneous calcium sparks and waves.
4. Application of this compound:
- Introduce this compound at various concentrations into the perfusion solution.
- Record the changes in the frequency and amplitude of calcium sparks and waves.
- To assess the effect on physiological calcium transients, electrically pace the cardiomyocytes and record the calcium transients before and after the application of this compound.
5. Data Analysis:
- Use appropriate software to analyze the frequency, amplitude, and duration of calcium sparks and waves.
- Measure the amplitude and decay kinetics of the action potential-evoked calcium transients.
- Compare the data before and after the application of this compound to quantify its effects.
Protocol 3: [3H]Ryanodine Binding Assay
This assay is a classic method to assess the activity of RyR channels.[5]
1. Preparation of Sarcoplasmic Reticulum (SR) Vesicles:
- Isolate SR-enriched microsomes from cardiac tissue using differential centrifugation.
2. Binding Reaction:
- Incubate the SR vesicles with a low concentration of [3H]ryanodine in a binding buffer containing varying concentrations of free Ca2+ and this compound.
- The binding of [3H]ryanodine is dependent on the open state of the RyR2 channel.
3. Separation of Bound and Free Ligand:
- After incubation, separate the SR vesicles with bound [3H]ryanodine from the unbound ligand by rapid filtration through glass fiber filters.
4. Scintillation Counting:
- Measure the radioactivity retained on the filters using a scintillation counter.
5. Data Analysis:
- Determine the specific binding by subtracting the non-specific binding (measured in the presence of a large excess of unlabeled ryanodine).
- Analyze the data to determine the effect of this compound on the Ca2+-dependence of [3H]ryanodine binding, which reflects its impact on RyR2 channel activity.
Signaling Pathways and Experimental Workflows
RyR2-mediated Calcium-Induced Calcium Release (CICR) Pathway.
Inhibitory Mechanism of this compound on Hyperactive RyR2.
Workflow for Assessing this compound Efficacy on Ca2+ Waves.
Conclusion
This compound is a groundbreaking selective inhibitor of RyR2 that demonstrates significant potential for the treatment of cardiac arrhythmias driven by RyR2 hyperactivity. Its ability to potently suppress aberrant diastolic calcium release without compromising physiological calcium transients makes it a highly promising therapeutic candidate. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic utility of this compound and to develop novel treatments for RyR2-related cardiac diseases. Further research will be crucial to fully understand its long-term efficacy and safety profile in preclinical and clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of recombinant rabbit cardiac and skeletal muscle Ca2+ release channels (ryanodine receptors) with a novel [3H]ryanodine binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TMDJ-035 in Isolated Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMDJ-035 is a potent and selective inhibitor of the cardiac ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel located on the sarcoplasmic reticulum (SR) of cardiomyocytes.[1][2] Dysregulation of RyR2 is implicated in various cardiac pathologies, including catecholaminergic polymorphic ventricular tachycardia (CPVT) and heart failure, which are often characterized by abnormal diastolic calcium leak and spontaneous calcium waves.[1][3] this compound serves as a valuable research tool for investigating the role of RyR2 in cardiac physiology and pathophysiology, and as a potential therapeutic candidate for arrhythmias driven by RyR2 overactivation.[1] These application notes provide detailed protocols for the use of this compound in isolated adult ventricular cardiomyocytes.
Data Presentation
Currently, specific quantitative data such as IC50 values for this compound on calcium transients, sparks, and waves in isolated cardiomyocytes are not extensively available in peer-reviewed literature. The primary literature describes its efficacy in suppressing abnormal Ca2+ waves and transients in cardiomyocytes from RyR2-mutated mice.[1][2] Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions. The following tables provide a template for presenting such empirically determined data.
Table 1: Dose-Dependent Effect of this compound on Spontaneous Calcium Wave Frequency
| This compound Concentration (µM) | Number of Cells Analyzed | Percentage of Cells with Ca2+ Waves | Ca2+ Wave Frequency (waves/min) |
| Vehicle (e.g., 0.1% DMSO) | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 |
Table 2: Effect of this compound on Electrically-Stimulated Calcium Transient Parameters
| Treatment | n (cells) | Peak Amplitude (F/F0) | Time to Peak (ms) | Transient Duration 50% (ms) |
| Control | ||||
| This compound (user-defined concentration) |
Table 3: Effect of this compound on Cardiomyocyte Contractility
| Treatment | n (cells) | Fractional Shortening (%) | Maximal Velocity of Shortening (+dL/dt, µm/s) | Maximal Velocity of Relengthening (-dL/dt, µm/s) |
| Control | ||||
| This compound (user-defined concentration) |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Based on information from suppliers, this compound is soluble in DMSO at concentrations up to 100 mg/mL.[2]
-
To prepare a 10 mM stock solution, dissolve 3.47 mg of this compound (Molecular Weight: 347.35 g/mol ) in 1 mL of anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution. If needed, gentle warming or sonication can be used.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Isolation of Adult Ventricular Cardiomyocytes
This protocol is a general guideline for the enzymatic isolation of adult ventricular cardiomyocytes from rodents. Specifics may need to be optimized based on the animal model and laboratory setup.
Materials:
-
Langendorff perfusion system
-
Collagenase type II
-
Perfusion buffer (e.g., calcium-free Tyrode's solution)
-
Digestion buffer (perfusion buffer with collagenase)
-
Stop solution (perfusion buffer with bovine serum albumin and a low concentration of calcium)
-
Cannulation instruments
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Rapidly excise the heart and cannulate the aorta on a Langendorff apparatus.
-
Perfuse the heart with calcium-free perfusion buffer to wash out the blood.
-
Switch to the digestion buffer containing collagenase and perfuse until the heart becomes flaccid.
-
Transfer the heart to a dish containing stop solution and gently tease the ventricles apart to release the individual cardiomyocytes.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Allow the myocytes to settle by gravity and gently re-suspend the cell pellet in fresh stop solution.
-
Gradually reintroduce calcium to the cell suspension to a final concentration of 1.8 mM.
-
Cells are now ready for experimental use.
Measurement of Intracellular Calcium Transients and Waves
Materials:
-
Isolated cardiomyocytes
-
Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Confocal microscope with line-scanning capabilities or a calcium imaging system
-
Electrical field stimulator
Procedure:
-
Load the isolated cardiomyocytes with a fluorescent calcium indicator (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127) in a physiological buffer for 20-30 minutes at room temperature.
-
Wash the cells with fresh buffer to remove excess dye and allow for de-esterification for at least 20 minutes.
-
Place the coverslip with the loaded cells onto the stage of the microscope.
-
To measure electrically-stimulated calcium transients, pace the cells at a physiological frequency (e.g., 1 Hz) using the field stimulator.
-
Record the changes in fluorescence intensity over time using line-scan mode for high temporal resolution.
-
To investigate spontaneous calcium waves, record from quiescent (unpaced) cardiomyocytes.
-
To test the effect of this compound, first record baseline calcium dynamics.
-
Gently perfuse the chamber with a buffer containing the desired concentration of this compound.
-
Allow for a sufficient incubation period (e.g., 10-15 minutes) before recording the post-treatment calcium dynamics.
-
Analyze the recorded fluorescence signals to determine parameters such as transient amplitude, kinetics, and the frequency and characteristics of any spontaneous calcium waves.
Assessment of Cardiomyocyte Contractility
Materials:
-
Isolated cardiomyocytes
-
Video-based edge-detection system or a specialized contractility measurement system
-
Electrical field stimulator
Procedure:
-
Plate the isolated cardiomyocytes on laminin-coated coverslips.
-
Place the coverslip on the stage of a microscope equipped with a contractility measurement system.
-
Pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz).
-
Record the changes in cell length during contraction and relaxation.
-
Establish a baseline recording of contractile parameters.
-
Introduce this compound at the desired concentration and allow for incubation.
-
Record the contractility under the influence of the compound.
-
Analyze the recordings to quantify parameters such as fractional shortening, and maximal velocities of shortening and relengthening.
Visualizations
Signaling Pathways
Caption: this compound Signaling Pathway in Cardiomyocytes.
Experimental Workflow
Caption: Experimental Workflow for this compound in Cardiomyocytes.
References
- 1. A potent and selective cis-amide inhibitor of ryanodine receptor 2 as a candidate for cardiac arrhythmia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting Pathological Leak of Ryanodine Receptors: Preclinical Progress and the Potential Impact on Treatments for Cardiac Arrhythmias and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TMDJ-035 in Cellular Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMDJ-035 is a potent and highly selective inhibitor of the cardiac ryanodine receptor 2 (RyR2), a crucial intracellular calcium release channel located on the sarcoplasmic reticulum (SR) membrane of cardiomyocytes.[1][2] Overactivation of RyR2 is implicated in the pathogenesis of cardiac arrhythmias, such as catecholaminergic polymorphic ventricular tachycardia (CPVT), by causing aberrant diastolic calcium release from the SR in the form of spontaneous calcium sparks and waves.[2] this compound, also referred to as Ryanozole, has been shown to effectively suppress these abnormal calcium events in cardiomyocytes isolated from RyR2-mutant mouse models of CPVT, making it a valuable research tool for studying RyR2 channel dynamics and a potential therapeutic candidate for RyR2-related cardiac diseases.[2][3][4]
These application notes provide detailed protocols for the use of this compound in cellular electrophysiology studies, with a focus on investigating its effects on calcium signaling in isolated adult mouse cardiomyocytes.
Data Presentation
In Vitro Efficacy of this compound (Ryanozole)
The inhibitory potency of this compound was assessed using an endoplasmic reticulum (ER) Ca²⁺-based assay in HEK293 cells expressing either wild-type (WT) or mutant RyR2 channels associated with CPVT.[4][5]
| RyR2 Variant | IC₅₀ (nM) |
| Wild-Type (WT) | 15 |
| R420W | 40 |
| K4750Q | 20 |
Table 1: Inhibitory concentration (IC₅₀) of this compound (Ryanozole) on wild-type and CPVT-mutant RyR2 channels. Data sourced from Kurebayashi et al. (2024).[4][5]
Effects of this compound on Spontaneous Calcium Events in Cardiomyocytes
This compound has been demonstrated to suppress spontaneous calcium release events in cardiomyocytes isolated from CPVT model mice.
| Treatment | Parameter | R420W Cardiomyocytes | K4750Q Cardiomyocytes |
| Vehicle | Ca²⁺ Spark Frequency (events/100 µm/s) | ~1.5 | ~2.5 |
| This compound (100 nM) | Ca²⁺ Spark Frequency (events/100 µm/s) | Significantly Reduced | Significantly Reduced |
| Vehicle | Percentage of Cells with Ca²⁺ Waves | ~80% | ~90% |
| This compound (100 nM) | Percentage of Cells with Ca²⁺ Waves | Significantly Reduced | Significantly Reduced |
Table 2: Qualitative summary of the effects of this compound (Ryanozole) on spontaneous Ca²⁺ sparks and waves in isolated ventricular myocytes from RyR2-R420W and -K4750Q CPVT mouse models. Data adapted from Kurebayashi et al. (2024).[4][5]
Signaling Pathway
The primary mechanism of action of this compound is the direct inhibition of the RyR2 channel, which modulates intracellular calcium signaling in cardiomyocytes.
Experimental Protocols
Protocol 1: Isolation of Adult Mouse Ventricular Myocytes
This protocol is adapted from standard enzymatic digestion methods and is suitable for preparing cardiomyocytes for electrophysiological studies.
Materials:
-
Langendorff perfusion system
-
Krebs-Henseleit (KH) buffer
-
Collagenase Type II
-
Protease Type XIV
-
Bovine Serum Albumin (BSA)
-
Calcium chloride (CaCl₂)
-
Standard surgical instruments
Procedure:
-
Prepare the Langendorff system with oxygenated (95% O₂ / 5% CO₂) KH buffer at 37°C.
-
Anesthetize the mouse and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.
-
Perfuse the heart with calcium-free KH buffer for 5-10 minutes to wash out blood and stop contractions.
-
Switch to a perfusion buffer containing Collagenase II and Protease XIV and perfuse until the heart becomes flaccid (approximately 10-15 minutes).
-
Remove the heart from the cannula and gently tease the ventricular tissue apart in a petri dish containing the enzyme solution.
-
Filter the cell suspension through a nylon mesh (e.g., 200 µm) to remove undigested tissue.
-
Wash the cells with KH buffer containing 1% BSA and gradually reintroduce calcium to a final concentration of 1.8 mM.
-
Allow the rod-shaped, quiescent cardiomyocytes to settle by gravity.
-
Remove the supernatant and resuspend the cells in the desired experimental buffer.
Protocol 2: Calcium Imaging in Isolated Cardiomyocytes
This protocol describes the measurement of intracellular calcium transients using a fluorescent calcium indicator.
Materials:
-
Isolated cardiomyocytes from Protocol 1
-
Fluorescent calcium indicator (e.g., Cal-520 AM, Fluo-4 AM)
-
Pluronic F-127
-
Tyrode's solution (containing 1.8 mM CaCl₂)
-
Confocal microscope with line-scanning capabilities
-
Field stimulation electrodes
-
This compound stock solution (in DMSO)
Procedure:
-
Dye Loading:
-
Incubate the isolated cardiomyocytes with the chosen calcium indicator (e.g., 5 µM Cal-520 AM) and Pluronic F-127 (0.02%) in Tyrode's solution for 30-45 minutes at room temperature, protected from light.
-
Wash the cells with fresh Tyrode's solution to remove excess dye and allow for de-esterification for at least 30 minutes.
-
-
Image Acquisition:
-
Place the coverslip with dye-loaded cardiomyocytes onto the stage of the confocal microscope.
-
Perfuse the cells with Tyrode's solution at 37°C.
-
To assess the effect of this compound on spontaneous calcium release, first record baseline activity in the absence of the compound. For CPVT models, perfusion with isoproterenol (e.g., 100 nM) may be required to induce spontaneous calcium waves.
-
Acquire images in line-scan mode to achieve high temporal resolution of calcium transients.
-
Perfuse the cells with Tyrode's solution containing the desired concentration of this compound (e.g., 10 nM - 1 µM) for a sufficient incubation period (e.g., 10-15 minutes).
-
Record calcium transients again in the presence of this compound.
-
-
Data Analysis:
-
Analyze the line-scan images to quantify the frequency, amplitude, and duration of calcium sparks and waves.
-
Compare the parameters before and after the application of this compound.
-
Experimental Workflow and Logic
The following diagram illustrates the workflow for assessing the efficacy of this compound on cardiomyocyte calcium signaling.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of RyR2 in cardiac physiology and pathophysiology. The protocols outlined above provide a framework for researchers to study the effects of this selective RyR2 inhibitor on calcium signaling in isolated cardiomyocytes. By quantifying the changes in spontaneous calcium sparks and waves, investigators can further elucidate the therapeutic potential of targeting RyR2 in the context of cardiac arrhythmias.
References
Application Notes and Protocols: TMDJ-035 in Animal Models of Arrhythmia
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMDJ-035 is a novel, potent, and highly selective inhibitor of the cardiac ryanodine receptor 2 (RyR2).[1] RyR2 is a critical intracellular calcium release channel located on the sarcoplasmic reticulum of cardiomyocytes.[1] Overactivation of RyR2 is a key mechanism underlying certain cardiac arrhythmias, particularly catecholaminergic polymorphic ventricular tachycardia (CPVT), a life-threatening genetic disorder.[1][2] this compound represents a promising therapeutic candidate by directly targeting this underlying pathophysiology. These application notes provide a comprehensive overview of the use of this compound in preclinical animal models of arrhythmia, including its mechanism of action, and detailed protocols for its application.
Mechanism of Action
This compound exerts its anti-arrhythmic effects by selectively inhibiting RyR2 channels. In pathological states such as CPVT, RyR2 channels become "leaky," leading to abnormal diastolic calcium release from the sarcoplasmic reticulum. This calcium leak can trigger delayed afterdepolarizations (DADs), which are abnormal electrical signals that can initiate ventricular arrhythmias. By binding to and stabilizing the closed state of RyR2, this compound prevents this aberrant calcium release, thereby suppressing the trigger for arrhythmias without affecting normal excitation-contraction coupling. A conference abstract indicates that this compound did not affect ECG parameters or cardiac contractile function at effective anti-arrhythmic doses in animal models.
Signaling Pathway of this compound in Cardiomyocytes
Caption: Mechanism of action of this compound in preventing arrhythmia.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell Type | Condition | Effect of this compound | Reference |
| Ca²⁺ Waves & Transients | Isolated Cardiomyocytes from RyR2-mutated mice | Spontaneous | Suppression of abnormal waves and transients | [1][3] |
In Vivo Efficacy of this compound in CPVT Mouse Models
Note: The following table summarizes qualitative findings from conference abstracts. Detailed quantitative data from peer-reviewed publications are not yet available.
| Animal Model | Arrhythmia Induction | Endpoint | Outcome with this compound |
| CPVT mice with mutant RyR2 | Catecholamine challenge | Ventricular Arrhythmias | Effective suppression of arrhythmias |
| CPVT mice with mutant RyR2 | Spontaneous | Spontaneous Arrhythmias | Termination of ongoing arrhythmias |
Experimental Protocols
Protocol 1: Induction of Catecholamine-Induced Arrhythmia in a CPVT Mouse Model
This protocol is designed to assess the efficacy of this compound in preventing adrenergically-stimulated ventricular arrhythmias in a genetically-validated mouse model of CPVT (e.g., mice with a pathogenic RyR2 mutation).
Materials:
-
This compound
-
Vehicle (e.g., DMSO and corn oil)
-
Epinephrine
-
Caffeine
-
Anesthetic (e.g., isoflurane)
-
ECG recording system with subcutaneous or implantable electrodes
-
Animal scale
-
Syringes and needles for injection
Procedure:
-
Animal Preparation: Acclimatize adult CPVT mice (and wild-type controls) to handling and the experimental setup.
-
This compound Administration:
-
Prepare a stock solution of this compound in DMSO.
-
For intraperitoneal (IP) injection, dilute the stock solution in corn oil to the desired final concentration. A recommended formulation is 10% DMSO in corn oil.
-
Administer the appropriate dose of this compound or vehicle to the mice via IP injection. The volume should be adjusted based on the animal's weight.
-
-
Anesthesia and ECG Monitoring:
-
After a predetermined pretreatment time (e.g., 30 minutes), anesthetize the mice with isoflurane.
-
Position the mouse on a heated platform to maintain body temperature and place subcutaneous needle electrodes for continuous ECG recording.
-
Record a baseline ECG for at least 5-10 minutes.
-
-
Arrhythmia Induction:
-
Prepare a solution of epinephrine and caffeine in sterile saline.
-
Administer a single IP injection of epinephrine (e.g., 2 mg/kg) and caffeine (e.g., 120 mg/kg) to induce arrhythmia.
-
Continuously monitor the ECG for the onset, duration, and severity of ventricular arrhythmias (e.g., premature ventricular contractions, bigeminy, ventricular tachycardia).
-
-
Data Analysis:
-
Analyze the ECG recordings to quantify the arrhythmia score, duration of ventricular tachycardia, and other relevant parameters.
-
Compare the outcomes between the vehicle-treated and this compound-treated groups.
-
Experimental Workflow for Arrhythmia Induction Study
Caption: Workflow for in vivo arrhythmia induction studies.
Protocol 2: In Vivo Electrophysiology Study
This protocol provides a more detailed electrophysiological assessment of the effects of this compound.
Materials:
-
As in Protocol 1
-
Intracardiac electrophysiology catheter
-
Programmed electrical stimulator
-
Data acquisition system
Procedure:
-
Animal Preparation and Catheterization:
-
Anesthetize the mouse and perform a cut-down to expose the jugular vein.
-
Carefully insert an octapolar electrophysiology catheter into the right atrium and ventricle under guidance.
-
-
Baseline Electrophysiological Measurements:
-
Record baseline intracardiac electrograms.
-
Perform programmed electrical stimulation to determine baseline parameters such as sinus node recovery time, atrioventricular conduction properties, and refractory periods.
-
-
This compound Administration:
-
Administer this compound or vehicle as described in Protocol 1.
-
-
Post-Dose Electrophysiological Measurements:
-
After the appropriate pretreatment time, repeat the electrophysiological measurements to assess the effects of this compound on cardiac conduction and refractoriness.
-
-
Arrhythmia Susceptibility Testing:
-
Perform burst pacing or programmed electrical stimulation protocols to assess the inducibility of ventricular arrhythmias.
-
Compare the arrhythmia inducibility between the vehicle and this compound treated groups.
-
Conclusion
This compound is a promising, selective RyR2 inhibitor with demonstrated efficacy in preclinical models of CPVT. The provided protocols offer a framework for researchers to further investigate the anti-arrhythmic properties of this compound and similar compounds in relevant animal models. These studies are crucial for advancing our understanding of RyR2-mediated arrhythmias and for the development of novel targeted therapies.
References
- 1. A potent and selective cis-amide inhibitor of ryanodine receptor 2 as a candidate for cardiac arrhythmia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A potent and selective cis-amide inhibitor of ryanodine receptor 2 as a candidate for cardiac arrhythmia treatment [ouci.dntb.gov.ua]
Application Notes and Protocols for In Vivo Research of TMDJ-035
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMDJ-035 is a potent and highly selective inhibitor of the ryanodine receptor 2 (RyR2), a critical calcium release channel primarily located on the sarcoplasmic reticulum membrane of cardiomyocytes.[1] Dysregulation of RyR2 is implicated in the pathophysiology of cardiac arrhythmias, particularly catecholaminergic polymorphic ventricular tachycardia (CPVT).[2] this compound has emerged as a promising therapeutic candidate for arrhythmias driven by RyR2 overactivation. In preclinical research, this compound has been shown to effectively suppress arrhythmias in mouse models of CPVT without adversely affecting electrocardiogram (ECG) parameters or cardiac contractility at therapeutic doses.[2][3]
These application notes provide a comprehensive overview of the available methods for the in vivo delivery of this compound, compiled from existing literature and supplier recommendations. The protocols outlined below are intended to serve as a guide for researchers initiating in vivo studies with this compound.
Data Presentation
Currently, specific quantitative in vivo pharmacokinetic and pharmacodynamic data for this compound is not widely available in the public domain. The following table summarizes the known qualitative effects and provides a template for researchers to populate with their own experimental data.
Table 1: Summary of In Vivo Data for this compound
| Parameter | Species/Model | Administration Route | Dosage | Observed Effect | Citation |
| Efficacy | CPVT Mouse Model | Not Specified | Not Specified | Effectively suppressed arrhythmias | [2][3] |
| Cardiac Safety | CPVT Mouse Model | Not Specified | Not Specified | Did not affect ECG parameters or cardiac contractile function | [2][3] |
| Formulation | General In Vivo Use | Not Specified | Not Specified | Soluble in a vehicle of DMSO and corn oil | [4] |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
This protocol is based on general recommendations for formulating hydrophobic small molecules for in vivo research and specific supplier guidance for this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. A concentration of 10 mg/mL is a common starting point, but this should be optimized based on the required final dosage and injection volume.
-
To prepare, weigh the desired amount of this compound powder and dissolve it in the appropriate volume of sterile DMSO.
-
Ensure complete dissolution by vortexing or gentle warming. The solution should be clear and free of particulates.
-
-
Working Solution Preparation (for Intraperitoneal Injection):
-
For intraperitoneal (IP) administration in rodents, a common vehicle is a mixture of DMSO and a biocompatible oil, such as corn oil. This formulation helps to improve solubility and bioavailability while minimizing local irritation.
-
A typical final concentration of DMSO in the injection volume should be kept low (ideally ≤10%) to avoid toxicity.
-
Example Formulation: To prepare a 1 mg/mL working solution with 10% DMSO:
-
Take 100 µL of a 10 mg/mL this compound stock solution in DMSO.
-
Add 900 µL of sterile corn oil.
-
Vortex thoroughly to ensure a uniform suspension or emulsion. The final solution should be prepared fresh before each experiment.
-
-
Note: The stability of this compound in this formulation should be determined empirically. It is recommended to prepare the working solution fresh on the day of use.
Protocol 2: In Vivo Efficacy Assessment in a CPVT Mouse Model
This protocol provides a general framework for evaluating the anti-arrhythmic effects of this compound in a catecholaminergic polymorphic ventricular tachycardia (CPVT) mouse model. Specific parameters such as the mouse strain, method of arrhythmia induction, and data acquisition will need to be adapted based on the researcher's experimental setup.
Animal Model:
-
Use a validated mouse model of CPVT, such as those with mutations in the Ryr2 or Casq2 genes.
Materials:
-
This compound working solution (prepared as in Protocol 1)
-
Vehicle control (e.g., 10% DMSO in corn oil)
-
Arrhythmia-inducing agents (e.g., epinephrine, isoproterenol, caffeine)
-
ECG recording system with appropriate electrodes for mice
-
Anesthesia (if required for ECG recording)
Procedure:
-
Animal Acclimatization:
-
Allow mice to acclimate to the experimental environment to minimize stress-induced artifacts.
-
-
Baseline ECG Recording:
-
Record a baseline ECG for each mouse to establish normal sinus rhythm and measure baseline cardiac parameters (e.g., heart rate, PR interval, QRS duration, QT interval).
-
-
This compound Administration:
-
Administer the prepared this compound working solution via the chosen route (e.g., intraperitoneal injection). The exact dosage will need to be determined through dose-response studies. A starting point could be in the range of 1-10 mg/kg.
-
Administer the vehicle control to a separate cohort of mice.
-
-
Arrhythmia Induction:
-
At a predetermined time point after this compound or vehicle administration (e.g., 30-60 minutes, to allow for drug absorption and distribution), induce arrhythmias using a standardized protocol. This typically involves the administration of catecholamines such as epinephrine or a combination of epinephrine and caffeine.
-
-
ECG Monitoring and Analysis:
-
Continuously monitor the ECG throughout the arrhythmia induction period.
-
Analyze the ECG recordings for the incidence, duration, and severity of ventricular arrhythmias (e.g., premature ventricular contractions, ventricular tachycardia).
-
Compare the arrhythmia burden in the this compound-treated group to the vehicle-treated group.
-
-
Cardiac Function Assessment (Optional):
-
In separate experiments or at the end of the arrhythmia protocol, cardiac function can be assessed using echocardiography to evaluate parameters such as ejection fraction and fractional shortening.
-
Visualizations
Signaling Pathway of this compound in Cardiomyocytes
Caption: this compound inhibits RyR2, reducing Ca²⁺ leak and arrhythmia.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for assessing this compound's anti-arrhythmic efficacy in vivo.
References
Application Notes and Protocols for TMDJ-035
Audience: Researchers, scientists, and drug development professionals.
Introduction
TMDJ-035 is a potent and selective inhibitor of the Ryanodine Receptor 2 (RyR2), a calcium release channel predominantly located on the sarcoplasmic reticulum membrane of cardiac muscle cells.[1] By selectively targeting RyR2, this compound has been shown to suppress abnormal Ca2+ waves and transients in cardiomyocytes, making it a valuable research tool for studying RyR2 channel gating mechanisms and a potential therapeutic candidate for cardiac arrhythmias associated with RyR2 overactivation.[1][2][3] This document provides detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo applications.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Weight | 347.29 g/mol |
| Molecular Formula | C₁₆H₁₂F₃N₅O |
| CAS Number | 2681302-83-8 |
| Appearance | White to off-white solid |
| Purity | >98% (HPLC) |
| Mechanism of Action | Selective RyR2 inhibitor |
| EC₅₀ | 13 nM for RyR2 |
Solubility Data
The solubility of this compound in common laboratory solvents is critical for the preparation of stock solutions.
| Solvent | Solubility | Notes |
| DMSO | ≥ 100 mg/mL (287.94 mM) | Ultrasonic treatment may be required to achieve full dissolution.[3] |
| Use of newly opened, hygroscopic DMSO is recommended for best results.[3] | ||
| Corn oil | Used as a vehicle for in vivo studies. | A 25.0 mg/mL DMSO stock is diluted into corn oil.[2] |
Experimental Protocols
Preparation of High-Concentration DMSO Stock Solution (100 mg/mL) for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), suitable for subsequent dilution in aqueous buffers or cell culture media for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mg/mL solution, weigh 100 mg of this compound.
-
Solvent Addition: Add the appropriate volume of sterile DMSO to the tube. For a 100 mg/mL solution, add 1 mL of DMSO.
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes to initiate dissolution.
-
If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear.[3]
-
-
Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
-
Preparation of Working Solutions for In Vitro Assays
Procedure:
-
Thaw a single aliquot of the high-concentration DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution into the appropriate aqueous buffer or cell culture medium to achieve the desired final concentration for your experiment.
-
Note: It is recommended to prepare working solutions fresh for each experiment.
Preparation of this compound Formulation for In Vivo Administration
This protocol outlines the preparation of a this compound formulation in a corn oil vehicle, suitable for in vivo studies.[2]
Materials:
-
This compound DMSO stock solution (e.g., 25.0 mg/mL)
-
Sterile corn oil
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a DMSO stock solution of this compound at a concentration of 25.0 mg/mL following the protocol for high-concentration DMSO stock solution.
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add the appropriate volume of sterile corn oil to achieve the final desired concentration. For example, to prepare 1 mL of a 2.5 mg/mL working solution, add 100 µL of the 25.0 mg/mL DMSO stock solution to 900 µL of corn oil.[2]
-
Vortex the mixture thoroughly to ensure a uniform suspension.
-
Note: It is recommended to prepare this formulation fresh on the day of use.[3] If the continuous dosing period is expected to be long, the stability of this formulation should be carefully considered.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use.
References
Application Notes and Protocols: Preclinical Evaluation of TMDJ-035 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework for evaluating the preclinical efficacy of TMDJ-035, a potent and selective inhibitor of the Ryanodine Receptor 2 (RyR2).[1][2][3] RyR2 is a critical calcium release channel located on the sarcoplasmic reticulum membrane of cardiomyocytes.[2] Overactivation of RyR2 is a key mechanism underlying potentially lethal cardiac arrhythmias, such as Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT).[2][4] this compound has been identified as a promising therapeutic candidate for treating these conditions.[2][3] The following protocols detail essential in vitro and in vivo methodologies to characterize the mechanism of action and assess the therapeutic potential of this compound.
Mechanism of Action: RyR2 and Calcium Signaling
In healthy cardiomyocytes, the influx of calcium (Ca²⁺) through L-type calcium channels during an action potential triggers a larger release of Ca²⁺ from the sarcoplasmic reticulum (SR) via RyR2 channels. This process, known as calcium-induced calcium release (CICR), is essential for cardiac muscle contraction. In pathological states like CPVT, often caused by genetic mutations, RyR2 channels become "leaky" and hyperactive, leading to spontaneous Ca²⁺ release from the SR during diastole. This diastolic Ca²⁺ leak can trigger delayed afterdepolarizations (DADs), which may initiate fatal ventricular arrhythmias. This compound is designed to selectively inhibit RyR2, thereby stabilizing the channel, preventing diastolic Ca²⁺ leakage, and suppressing arrhythmogenic events.[1][2]
In Vitro Efficacy Assessment
In vitro experiments are crucial for confirming the direct interaction of this compound with its target and quantifying its effect on cellular function.
Protocol 1: Single-Channel Recording of RyR2
-
Objective: To directly measure the inhibitory effect of this compound on the open probability (Po) of single RyR2 channels.
-
Materials:
-
Planar lipid bilayer workstation
-
Purified RyR2 channels from cardiac SR vesicles
-
Ag/AgCl electrodes
-
This compound stock solution (in DMSO)
-
Symmetric buffer solution (e.g., 250 mM KCl, 20 mM HEPES, pH 7.4)
-
Ca²⁺ and ATP solutions for channel activation
-
-
Procedure:
-
Form a planar lipid bilayer across an aperture separating two chambers (cis and trans).
-
Fuse SR vesicles containing RyR2 channels to the bilayer from the cis chamber.
-
Establish a stable single-channel recording under activating conditions (e.g., 10 µM Ca²⁺, 1 mM ATP in the cis chamber).
-
Record baseline channel activity at a constant holding potential (e.g., +40 mV).
-
Sequentially add increasing concentrations of this compound to the cis chamber, allowing for equilibration at each concentration.
-
Record channel activity for several minutes at each concentration.
-
-
Data Analysis:
-
Measure the open probability (Po), mean open time, and mean closed time.
-
Generate a dose-response curve by plotting Po against this compound concentration to determine the IC₅₀ value.
-
Protocol 2: Calcium Imaging in Isolated Cardiomyocytes
-
Objective: To assess the ability of this compound to suppress abnormal diastolic Ca²⁺ release events (sparks and waves) in cardiomyocytes from a CPVT mouse model (e.g., RyR2-R176Q/+).[5]
-
Materials:
-
Isolated ventricular myocytes from CPVT model mice and wild-type controls.
-
Fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM)
-
Confocal microscope with line-scanning capability
-
Field stimulator
-
Isoproterenol (β-adrenergic agonist to induce Ca²⁺ leak)
-
This compound solutions
-
-
Procedure:
-
Isolate ventricular myocytes using established enzymatic digestion protocols.
-
Load cells with Fluo-4 AM by incubating for 20-30 minutes.
-
Transfer cells to a perfusion chamber on the microscope stage and perfuse with Tyrode's solution.
-
Pace the cells at a physiological frequency (e.g., 1 Hz) to measure baseline Ca²⁺ transients.
-
Stop pacing and record spontaneous Ca²⁺ release events (sparks/waves) at baseline.
-
Perfuse cells with isoproterenol (e.g., 100 nM) to provoke arrhythmogenic Ca²⁺ release.
-
After establishing a stable response to isoproterenol, perfuse with increasing concentrations of this compound.
-
Record both paced Ca²⁺ transients and spontaneous diastolic Ca²⁺ events at each concentration.
-
-
Data Analysis:
-
Quantify the frequency and amplitude of spontaneous Ca²⁺ sparks and the number of cells exhibiting Ca²⁺ waves.
-
Measure the amplitude and decay kinetics of paced Ca²⁺ transients to assess any impact on normal CICR.
-
Data Presentation: In Vitro Results
Table 1: Summary of Hypothetical In Vitro Efficacy Data for this compound
| Parameter | Vehicle Control | This compound (10 nM) | This compound (100 nM) | This compound (1 µM) |
|---|---|---|---|---|
| Protocol 1: RyR2 Single Channel | ||||
| Open Probability (Po) | 0.52 ± 0.05 | 0.41 ± 0.04 | 0.24 ± 0.03 | 0.08 ± 0.02 |
| Protocol 2: Cardiomyocyte Ca²⁺ Imaging | ||||
| Ca²⁺ Spark Frequency (sparks/100µm/s) | 12.5 ± 1.8 | 9.8 ± 1.5 | 4.2 ± 0.9 | 1.1 ± 0.4 |
| Cells with Ca²⁺ Waves (%) | 65% | 48% | 15% | 2% |
| Paced Ca²⁺ Transient Amplitude (F/F₀) | 3.5 ± 0.3 | 3.4 ± 0.3 | 3.3 ± 0.4 | 3.4 ± 0.3 |
| Protocol 3: Cell Viability |
| Cell Viability (%) | 100% | 99.1 ± 1.2% | 98.5 ± 1.5% | 97.9 ± 2.1% |
In Vivo Efficacy Assessment
In vivo studies are essential to determine the anti-arrhythmic efficacy and safety of this compound in a whole-animal model that recapitulates human disease.
Protocol 4: Arrhythmia Challenge in a CPVT Mouse Model
-
Objective: To evaluate the efficacy of this compound in preventing catecholamine-induced ventricular tachycardia (VT) in a CPVT mouse model.
-
Materials:
-
CPVT model mice (e.g., Casq2⁻/⁻) with implanted ECG telemetry transmitters.
-
Wild-type littermates as controls.
-
This compound formulation for intraperitoneal (IP) or oral (PO) administration.
-
Epinephrine and caffeine solution for IP injection.
-
ECG recording and analysis software.
-
-
Procedure:
-
Administer this compound or vehicle to the mice at predetermined doses and time points (e.g., 30 minutes before challenge).
-
Record a baseline ECG for 5-10 minutes.
-
Induce arrhythmia by injecting a combination of epinephrine (e.g., 1-2 mg/kg) and caffeine (e.g., 120 mg/kg).
-
Continuously record ECG for 20-30 minutes post-injection.
-
A washout period of several days should be allowed between crossover treatments if applicable.
-
-
Data Analysis:
-
Quantify the incidence, duration, and severity of arrhythmias (e.g., premature ventricular contractions, bi-directional VT, ventricular fibrillation).
-
Score the arrhythmia severity (e.g., 0 = no arrhythmia, 4 = sustained VT/VF).
-
Analyze changes in heart rate and other ECG parameters (PR, QRS, QT intervals).
-
Protocol 5: Assessment of Cardiac Function
-
Objective: To determine if this compound has any adverse effects on baseline cardiac contractile function.
-
Materials:
-
High-frequency ultrasound system for small animals (echocardiography).
-
Anesthetized mice (e.g., under light isoflurane).
-
This compound and vehicle.
-
-
Procedure:
-
Acquire baseline echocardiographic measurements (M-mode and B-mode) in anesthetized mice.
-
Administer a high dose of this compound or vehicle.
-
Repeat echocardiographic measurements at the time of expected peak plasma concentration.
-
-
Data Analysis:
-
Measure and compare key parameters before and after drug administration, including:
-
Left ventricular ejection fraction (LVEF)
-
Fractional shortening (FS)
-
Heart rate (HR)
-
-
Data Presentation: In Vivo Results
Table 2: Summary of Hypothetical In Vivo Efficacy Data for this compound in CPVT Mice
| Treatment Group (n=10 per group) | Arrhythmia Incidence (%) | Mean Arrhythmia Score (0-4) | LVEF Change from Baseline (%) | Heart Rate Change (bpm) |
|---|---|---|---|---|
| Vehicle | 100% | 3.5 ± 0.6 | -0.5 ± 1.1% | +5 ± 12 |
| This compound (1 mg/kg) | 60% | 1.8 ± 0.9 | -0.8 ± 1.3% | +2 ± 15 |
| This compound (5 mg/kg) | 20% | 0.4 ± 0.5 | -1.2 ± 1.5% | -4 ± 18 |
| this compound (10 mg/kg) | 0% | 0.0 ± 0.0 | -1.5 ± 1.8% | -8 ± 20 |
Conclusion
The experimental designs detailed in these application notes provide a robust framework for the preclinical validation of this compound. The in vitro assays confirm the specific molecular mechanism and cellular effects, while the in vivo studies demonstrate therapeutic efficacy in a disease-relevant model. By following these protocols, researchers can generate the critical data necessary to support the continued development of this compound as a novel anti-arrhythmic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A potent and selective cis-amide inhibitor of ryanodine receptor 2 as a candidate for cardiac arrhythmia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RYR2 Channel Inhibition Is the Principal Mechanism of Flecainide Action in CPVT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of RyR2 inhibitor EL20 in induced pluripotent stem cell‐derived cardiomyocytes from a patient with catecholaminergic polymorphic ventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of RyR2 Modulators Featuring TMDJ-035
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ryanodine receptor 2 (RyR2) is a crucial intracellular calcium release channel located on the sarcoplasmic reticulum (SR) of cardiomyocytes. Its primary function is to regulate the concentration of cytosolic Ca2+, which is essential for cardiac muscle contraction. Dysregulation of RyR2, often due to genetic mutations or post-translational modifications, can lead to hyperactivity of the channel. This hyperactivity is associated with potentially lethal cardiac arrhythmias, such as catecholaminergic polymorphic ventricular tachycardia (CPVT), and contributes to the pathology of heart failure. Consequently, the development of specific inhibitors of RyR2 is a promising therapeutic strategy for these cardiac diseases.
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of RyR2 modulators, with a special focus on the potent and selective inhibitor, TMDJ-035. This compound has emerged as a promising candidate for treating cardiac arrhythmias stemming from RyR2 overactivation and serves as an excellent tool for studying the dynamics of RyR2 channel gating.
This compound: A Potent and Selective RyR2 Inhibitor
This compound is a novel compound identified through comprehensive structure-activity relationship (SAR) studies. It exhibits high selectivity for RyR2 over other RyR isoforms. The cis-amide conformation of this compound is critical for its potent inhibitory activity. In preclinical studies, this compound has been shown to suppress abnormal Ca2+ waves and transients in isolated cardiomyocytes from RyR2-mutated mice, demonstrating its potential as a therapeutic agent for RyR2-related cardiac arrhythmias.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound, showcasing its potency and selectivity. This data is representative of the expected outcomes for a successful hit in a high-throughput screening campaign for RyR2 inhibitors.
| Compound | Target | Assay Type | IC50 | Selectivity | Reference |
| This compound | RyR2 | ER Ca2+ Measurement | < 10 µM (Potent Inhibition) | High selectivity for RyR2 |
High-Throughput Screening Assays for RyR2 Modulators
Several HTS methodologies have been developed to identify novel modulators of RyR channels. These assays are crucial for screening large compound libraries to discover new therapeutic leads. Two of the most effective and widely used methods are the Endoplasmic Reticulum (ER) Ca2+ measurement assay and Förster Resonance Energy Transfer (FRET)-based assays.
Endoplasmic Reticulum (ER) Ca2+ Measurement Assay
This cell-based assay provides a robust platform for HTS of RyR2 inhibitors. The principle of this assay is based on the observation that the Ca2+ concentration within the ER ([Ca2+]ER) is inversely correlated with the activity of RyR2 channels. Overactive RyR2 channels lead to a "leaky" state, resulting in a decrease in [Ca2+]ER. Inhibitors of RyR2 will block this leakage, leading to an increase in [Ca2+]ER, which can be detected using a genetically encoded Ca2+ indicator, such as R-CEPIA1er.
Caption: ER Ca2+ signaling pathway in the context of RyR2 modulation.
Materials:
-
HEK293 cells stably expressing human RyR2 and the ER-targeted Ca2+ indicator R-CEPIA1er.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., HBSS).
-
Compound library dissolved in DMSO.
-
This compound as a positive control.
-
DMSO as a negative control.
-
384-well black, clear-bottom assay plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Seed the RyR2 and R-CEPIA1er expressing HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C in a 5% CO2 incubator.
-
Compound Addition: On the day of the assay, remove the culture medium and wash the cells with assay buffer. Add the compounds from the library (typically at a final concentration of 1-10 µM) and the controls (this compound and DMSO) to the wells.
-
Incubation: Incubate the plate at 37°C for a predetermined period (e.g., 30-60 minutes) to allow for compound activity.
-
Fluorescence Measurement: Measure the fluorescence of the R-CEPIA1er indicator using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 560 nm, Em: 610 nm).
-
Data Analysis: Normalize the fluorescence signals to the controls. Calculate the Z'-factor to assess the quality of the assay. Identify hits as compounds that cause a statistically significant increase in fluorescence compared to the negative control.
Caption: High-throughput screening workflow using the ER Ca2+ measurement assay.
FRET-Based Assays
FRET-based assays offer another powerful platform for HTS of RyR2 modulators. These assays can be designed to monitor the conformational changes in RyR2 or the binding of regulatory proteins, such as calmodulin (CaM) or FKBP12.6, which are altered in pathological, "leaky" RyR2 states. For instance, a decrease in FRET between a donor-labeled FKBP12.6 and an acceptor-labeled CaM can indicate a pathological conformation of RyR2. Compounds that restore the normal conformation would be expected to increase the FRET signal.
Materials:
-
Isolated SR vesicles from cardiac tissue expressing RyR2.
-
Donor-labeled FKBP12.6 (D-FKBP) and Acceptor-labeled Calmodulin (A-CaM).
-
Assay buffer (e.g., containing KCl, MOPS, and a defined free Ca2+ concentration).
-
Compound library dissolved in DMSO.
-
Known RyR2 modulators as controls.
-
384-well or 1536-well low-volume black assay plates.
-
Time-resolved fluorescence plate reader.
Procedure:
-
Preparation of SR Vesicles: Incubate the isolated SR vesicles with D-FKBP to allow for binding.
-
Assay Plate Preparation: Dispense the compound library and controls into the assay plates.
-
Addition of Reagents: Add the D-FKBP-labeled SR vesicles and A-CaM to the wells.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium.
-
FRET Measurement: Measure the time-resolved fluorescence of the donor and acceptor to determine the FRET efficiency.
-
Data Analysis: Analyze the changes in FRET signal in the presence of test compounds compared to controls. Hits are identified as compounds that significantly alter the FRET efficiency.
Caption: Logical flow for identifying therapeutic hits using a FRET-based assay.
Conclusion
The high-throughput screening assays detailed in these application notes, particularly the ER Ca2+ measurement and FRET-based methods, provide robust and scalable platforms for the discovery of novel RyR2 modulators. This compound serves as a valuable tool and a benchmark for a potent and selective RyR2 inhibitor in these screening campaigns. The identification and characterization of new RyR2 inhibitors hold significant promise for the development of novel therapeutics for the treatment of life-threatening cardiac arrhythmias and other RyR2-related diseases.
Application Notes and Protocols for Calcium Imaging with TMDJ-035
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMDJ-035 is a potent and highly selective inhibitor of the cardiac ryanodine receptor 2 (RyR2), a crucial intracellular calcium release channel located on the sarcoplasmic reticulum (SR) membrane of cardiomyocytes.[1][2] Overactivation of RyR2 is implicated in cardiac arrhythmias, making this compound a valuable tool for studying the mechanisms of these conditions and for the development of novel antiarrhythmic drugs.[2][3]
Calcium imaging techniques, utilizing fluorescent calcium indicators, are powerful methods to visualize and quantify intracellular calcium dynamics. When used in conjunction with this compound, these techniques allow for the direct assessment of how RyR2 inhibition modulates calcium signaling in cardiomyocytes, including events like calcium sparks, waves, and transients.[1][2] These application notes provide detailed protocols and guidelines for utilizing this compound in calcium imaging experiments to investigate its effects on cardiomyocyte calcium handling.
Principle and Applications
This compound acts by selectively blocking the RyR2 channel, thereby reducing the release of calcium from the SR into the cytosol.[1][2] In pathological conditions where RyR2 is overactive, this leads to spontaneous calcium waves and delayed afterdepolarizations, which can trigger arrhythmias. By inhibiting RyR2, this compound is expected to suppress these abnormal calcium events.[1][2]
Key Applications:
-
Investigation of Cardiac Arrhythmias: Studying the effect of selective RyR2 inhibition on arrhythmogenic calcium events in cellular and tissue models of cardiac disease.
-
Drug Discovery and Development: Screening and characterizing novel antiarrhythmic compounds targeting RyR2.
-
Fundamental Research: Elucidating the role of RyR2 in excitation-contraction coupling and intracellular calcium homeostasis in cardiomyocytes.
Quantitative Data
This compound is a pharmacological tool used to modulate RyR2 activity. It is not a fluorescent indicator and therefore does not have properties like a dissociation constant (Kd) for calcium. The relevant quantitative data pertains to its biological activity as an RyR2 inhibitor.
| Property | Value | Reference |
| Target | Ryanodine Receptor 2 (RyR2) | [1][2] |
| Effect | Selective Inhibitor | [1][2] |
| Reported Action | Suppresses abnormal Ca2+ waves and transients in isolated cardiomyocytes from RyR2-mutated mice. | [1][2] |
| Molecular Weight | 345.34 g/mol | MedChemExpress |
| Solubility | DMSO: ≥ 2.5 mg/mL (7.20 mM) | [1] |
Signaling Pathway
The following diagram illustrates the central role of RyR2 in cardiomyocyte calcium signaling and the point of intervention for this compound.
Experimental Protocols
This section provides a general protocol for assessing the effect of this compound on intracellular calcium dynamics in isolated cardiomyocytes using the fluorescent calcium indicator Fluo-4 AM.
Materials
-
This compound (MedChemExpress, Cat. No.: HY-149662 or equivalent)
-
Isolated primary cardiomyocytes or a suitable cardiomyocyte cell line
-
Fluo-4 AM (acetoxymethyl) ester (e.g., Thermo Fisher Scientific, F14201)
-
Pluronic F-127 (20% solution in DMSO)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Tyrode's solution or other suitable physiological buffer (e.g., containing in mM: 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4)
-
Confocal microscope equipped for live-cell imaging with an excitation source for ~488 nm and emission detection around ~515 nm.
Stock Solution Preparation
-
This compound Stock: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C or -80°C for long-term storage.[1] Avoid repeated freeze-thaw cycles.
-
Fluo-4 AM Stock: Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Pluronic F-127: Use a commercially available 20% solution in DMSO.
Experimental Workflow
The following diagram outlines the key steps for a typical calcium imaging experiment with this compound.
References
Troubleshooting & Optimization
TMDJ-035 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and stability of TMDJ-035. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data to facilitate the successful use of this compound in your experiments.
Troubleshooting Guide
Researchers may encounter challenges with the solubility and stability of this compound. This guide provides a systematic approach to troubleshoot and overcome these issues.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer/media | The concentration of this compound exceeds its solubility limit in the final aqueous solution. This is a common issue for hydrophobic compounds. | - Decrease the final concentration: You may be exceeding the solubility limit. Try a lower final concentration of this compound. - Increase the final DMSO concentration: A slightly higher final DMSO percentage (e.g., 0.5% to 1%) may be necessary to maintain solubility. However, always perform a vehicle control to ensure the solvent does not affect your experimental system. - Method of addition: Add the this compound DMSO stock solution to the aqueous buffer/media dropwise while gently vortexing or stirring. This promotes rapid and even dispersion, preventing localized high concentrations that can lead to precipitation. - Warm the aqueous buffer: Gently warming the buffer (e.g., to 37°C) before adding the this compound stock solution can sometimes improve solubility. Ensure the temperature is compatible with your experimental setup. - Use of surfactants: For certain applications, a low concentration of a biocompatible surfactant like Tween-80 or Cremophor EL can help to increase the apparent solubility.[1] |
| Cloudiness or crystals in the DMSO stock solution | The compound has precipitated out of the DMSO, possibly due to storage at a low temperature where DMSO can freeze, or the introduction of water. | - Warm the solution: Gently warm the vial to 37°C and vortex thoroughly to redissolve the compound. - Use fresh, anhydrous DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce the solubility of hydrophobic compounds. Use freshly opened, anhydrous DMSO to prepare stock solutions.[2] |
| Inconsistent experimental results | This could be due to the degradation of this compound in the working solution or improper storage of the stock solution. | - Prepare fresh working solutions: It is recommended to prepare aqueous working solutions of this compound fresh for each experiment and use them on the same day.[3] - Proper stock solution storage: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability.[3] - Protect from light: While not explicitly stated for this compound, it is good practice to protect solutions of organic compounds from light to prevent photodegradation. |
| Difficulty dissolving the solid compound | The compound may appear as a thin film or waxy solid that is difficult to weigh and dissolve. | - Centrifuge the vial: Before opening, centrifuge the vial to ensure all the powder is at the bottom. - Direct dissolution in the vial: For small quantities, add the solvent directly to the vial and vortex or sonicate until fully dissolved.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[3]
Q2: What is the solubility of this compound?
A2: The solubility of this compound in DMSO is 100 mg/mL (287.94 mM). For in vivo studies, a solubility of ≥ 2.5 mg/mL has been reported in a solution of 10% DMSO and 90% Corn Oil.[3]
Q3: How should I store the solid compound and stock solutions of this compound?
A3: The solid powder of this compound should be stored at -20°C for up to 3 years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3][5]
Q4: Can I store aqueous working solutions of this compound?
A4: It is not recommended to store aqueous working solutions of this compound. For reliable experimental results, it is best to prepare these solutions fresh on the day of use.[3]
Q5: My this compound precipitated when I diluted my DMSO stock into my cell culture medium. What should I do?
A5: This is a common issue with hydrophobic compounds. Please refer to the troubleshooting guide above for detailed steps on how to address this, which include strategies like adjusting the final concentration, the method of addition, and gentle warming.
Quantitative Data Summary
| Parameter | Value | Solvent/Condition | Reference |
| Solubility | 100 mg/mL (287.94 mM) | DMSO | [3] |
| ≥ 2.5 mg/mL (7.20 mM) | 10% DMSO + 90% Corn Oil | [3] | |
| Storage Stability (Solid) | 3 years | -20°C | [3] |
| Storage Stability (in Solvent) | 6 months | -80°C | [3] |
| 1 month | -20°C | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Before opening, centrifuge the vial of this compound to ensure all the powder is collected at the bottom.
-
To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial. For example, for 1 mg of this compound (MW: 347.29), add 287.94 µL of DMSO.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[4]
-
Aliquot the stock solution into single-use, tightly sealed vials and store at -80°C.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Warm your sterile aqueous buffer or cell culture medium to the desired experimental temperature (e.g., room temperature or 37°C).
-
While gently vortexing or stirring the aqueous buffer, add the required volume of the DMSO stock solution dropwise to achieve your final desired concentration.
-
Ensure the final concentration of DMSO is as low as possible (ideally ≤ 0.1%) to avoid solvent-induced effects in your experiment. Always include a vehicle control (aqueous buffer with the same final concentration of DMSO) in your experiments.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for immediate use. Do not store the aqueous working solution.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation in aqueous buffer.
Caption: Simplified signaling pathway of RyR2 and the inhibitory action of this compound.
References
Navigating Arrhythmia Models with TMDJ-035: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the use of TMDJ-035, a potent and selective Ryanodine Receptor 2 (RyR2) inhibitor, in experimental arrhythmia models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges encountered during in vivo and in vitro studies, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective inhibitor of the cardiac Ryanodine Receptor 2 (RyR2), a calcium release channel located on the sarcoplasmic reticulum membrane of heart muscle cells.[1][2] Overactivation of RyR2 can lead to abnormal intracellular calcium levels, a key factor in the development of cardiac arrhythmias. This compound works by stabilizing RyR2 in its closed state, thus preventing spontaneous calcium leaks and suppressing arrhythmogenic calcium waves.[1][2]
Q2: In which arrhythmia models has this compound shown efficacy?
A2: this compound has demonstrated significant efficacy in suppressing abnormal Ca2+ waves and transients in isolated cardiomyocytes from mouse models of catecholaminergic polymorphic ventricular tachycardia (CPVT), a genetic arrhythmia syndrome caused by RyR2 mutations.[1][2] Studies have shown its effectiveness in CPVT mouse models, where it suppressed arrhythmias without adversely affecting electrocardiogram (ECG) parameters or cardiac contractility at the effective doses.
Q3: What is a recommended starting dosage for this compound in a mouse model of CPVT?
A3: While specific in vivo dosage data for this compound is not yet widely published, data from similar RyR2-targeting compounds in CPVT mouse models can provide a starting point. For instance, doses for other RyR2 inhibitors have ranged from 3 mg/kg to 30 mg/kg. It is crucial to perform a dose-response study to determine the optimal effective and non-toxic dose for your specific experimental conditions and mouse strain.
Q4: How should this compound be prepared for in vivo administration?
A4: For in vivo experiments, this compound can be formulated for intraperitoneal (IP) injection. A common vehicle is a mixture of Dimethyl Sulfoxide (DMSO) and corn oil.[1] It is recommended to first dissolve this compound in a minimal amount of DMSO and then bring it to the final volume with corn oil to ensure solubility and stability.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or minimal anti-arrhythmic effect observed. | 1. Suboptimal Dosage: The administered dose of this compound may be too low. 2. Inadequate Drug Exposure: Poor absorption or rapid metabolism of the compound. 3. Arrhythmia Model Specificity: The chosen arrhythmia model may not be primarily driven by RyR2 dysfunction. | 1. Conduct a Dose-Response Study: Systematically test a range of doses to identify the effective concentration. 2. Verify Drug Administration and Formulation: Ensure proper IP injection technique and that the compound is fully dissolved in the vehicle. Consider pharmacokinetic studies to assess drug levels in plasma and cardiac tissue. 3. Re-evaluate the Arrhythmia Model: Confirm that the pathophysiology of your model involves RyR2-mediated calcium dysregulation. This compound is most effective in models of RyR2 gain-of-function. |
| Adverse effects observed (e.g., lethargy, bradycardia). | 1. Toxicity at High Doses: The administered dose may be in the toxic range. 2. Off-target Effects: Although highly selective for RyR2, off-target effects at high concentrations cannot be entirely ruled out. | 1. Reduce the Dosage: Lower the dose to a level that is effective without causing overt signs of toxicity. 2. Monitor Vital Signs: Continuously monitor ECG, heart rate, and blood pressure during the experiment to assess cardiovascular side effects. 3. Conduct Preliminary Toxicity Studies: Perform a preliminary study to determine the maximum tolerated dose (MTD) of this compound in your animal model. |
| High variability in experimental results. | 1. Inconsistent Drug Formulation: Precipitation of this compound in the vehicle. 2. Variability in Arrhythmia Induction: Inconsistent application of the arrhythmia induction protocol. 3. Animal-to-Animal Variation: Biological differences between individual animals. | 1. Ensure Homogeneous Formulation: Prepare fresh formulations for each experiment and ensure the compound is completely solubilized. 2. Standardize Protocols: Strictly adhere to a standardized and validated protocol for arrhythmia induction. 3. Increase Sample Size: Use a sufficient number of animals in each experimental group to account for biological variability and ensure statistical power. |
Experimental Protocols
Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) Induction in Mice
This protocol is designed to induce arrhythmias in mouse models of CPVT to test the efficacy of this compound.
Materials:
-
CPVT mouse model (e.g., RyR2-mutant knock-in mice)
-
This compound
-
Vehicle (DMSO and corn oil)
-
Epinephrine
-
Caffeine
-
ECG recording system with implantable or subcutaneous electrodes
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the mouse and ensure a stable physiological state. Monitor body temperature and maintain it at 37°C.
-
Baseline ECG Recording: Record a baseline ECG for at least 5-10 minutes to ensure a stable sinus rhythm.
-
This compound Administration: Administer the prepared this compound solution or vehicle via intraperitoneal (IP) injection. Allow for a sufficient absorption period (e.g., 15-30 minutes) before arrhythmia induction.
-
Arrhythmia Induction: Induce arrhythmia by administering a combination of epinephrine (e.g., 2 mg/kg, IP) and caffeine (e.g., 120 mg/kg, IP).
-
ECG Monitoring: Continuously record the ECG for at least 15-20 minutes following the administration of the arrhythmogenic agents.
-
Data Analysis: Analyze the ECG recordings for the incidence, duration, and severity of ventricular arrhythmias (e.g., premature ventricular contractions, ventricular tachycardia).
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound in preventing arrhythmia.
Caption: In vivo experimental workflow for testing this compound.
References
Troubleshooting off-target effects of TMDJ-035
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in investigating potential off-target effects of TMDJ-035.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a potent and highly selective inhibitor of the Ryanodine Receptor 2 (RyR2).[1][2] RyR2 is a calcium release channel located on the sarcoplasmic reticulum membrane in cardiac muscle cells, and it plays a crucial role in regulating intracellular calcium concentration.[2] this compound has been developed as a potential therapeutic for cardiac arrhythmias associated with RyR2 overactivation.[2] It has demonstrated high selectivity for RyR2, and it suppresses abnormal calcium waves and transients in cardiomyocytes from RyR2-mutated mice.[1][2]
Q2: What are off-target effects and why are they a concern for a selective inhibitor like this compound?
Off-target effects are unintended interactions of a small molecule inhibitor with biomolecules other than its intended target.[3][4] Even for highly selective inhibitors, off-target effects can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences.[3][5] It is crucial to validate that the observed phenotype in an experiment is a direct result of the intended on-target inhibition.
Q3: I am observing a phenotype in my cellular assay that is inconsistent with the known function of RyR2. Could this be an off-target effect of this compound?
While this compound is reported to be highly selective for RyR2, an unexpected phenotype could potentially be due to an off-target effect. It is also possible that RyR2 has unknown functions in your specific experimental system. The troubleshooting guides below provide a systematic approach to investigate this.
Troubleshooting Guides
Issue 1: Observed cellular phenotype is inconsistent with known RyR2 function.
-
Question: How can I confirm that the observed phenotype is due to the inhibition of RyR2?
-
Answer: A multi-step approach is recommended to validate that the observed cellular response is a direct result of this compound's effect on RyR2.
| Troubleshooting Step | Experimental Protocol | Expected Outcome for On-Target Effect |
| Validate with a Secondary Inhibitor | Use a structurally different RyR2 inhibitor (e.g., Flecainide, though it also has other activities). | The secondary inhibitor should reproduce the same phenotype. |
| Perform a Dose-Response Curve | Test a range of this compound concentrations in your assay. | The phenotype should appear at a concentration consistent with the known IC50 of this compound for RyR2 inhibition. |
| Conduct a Rescue Experiment | If possible, overexpress a this compound-resistant mutant of RyR2 in your cells. | The phenotype should be reversed or diminished in cells expressing the resistant RyR2 mutant. |
Issue 2: this compound is showing toxicity in my cell line at concentrations required for RyR2 inhibition.
-
Question: How can I determine if the observed toxicity is an on-target or off-target effect?
-
Answer: Differentiating between on-target and off-target toxicity is critical.
| Troubleshooting Step | Experimental Protocol | Expected Outcome for Off-Target Toxicity |
| Lower the Inhibitor Concentration | Determine the minimal concentration of this compound required for RyR2 inhibition in your system. | Toxicity is still observed even at concentrations below the IC50 for RyR2, or there is a large window between the efficacious dose and the toxic dose. |
| Counter-Screening | Test this compound in a cell line that does not express RyR2 (if available). | The toxicity persists in the RyR2-negative cell line. |
| Target Knockdown/Knockout | Use siRNA or CRISPR to reduce or eliminate RyR2 expression. | Knockdown or knockout of RyR2 does not replicate the toxic phenotype observed with this compound treatment. |
Experimental Protocols
Protocol 1: Secondary Inhibitor Validation
-
Cell Culture: Plate your cells at the desired density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare stock solutions of this compound and a structurally unrelated RyR2 inhibitor in a suitable solvent (e.g., DMSO).
-
Treatment: Treat the cells with a range of concentrations for both inhibitors. Include a vehicle-only control.
-
Assay: After the appropriate incubation time, perform your cellular assay to measure the phenotype of interest.
-
Data Analysis: Compare the results from both inhibitors. If both compounds induce the same phenotype at concentrations relevant to their respective IC50 values for RyR2, it is more likely an on-target effect.
Protocol 2: Dose-Response Curve for Phenotypic Effect
-
Cell Seeding: Plate cells in a multi-well format.
-
Serial Dilution: Prepare a serial dilution of this compound, typically spanning several orders of magnitude around its known IC50.
-
Treatment: Add the different concentrations of this compound to the cells. Include a vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Phenotypic Measurement: Quantify the cellular phenotype using an appropriate assay (e.g., fluorescence microscopy, gene expression analysis, etc.).
-
Data Analysis: Plot the phenotypic response against the logarithm of the this compound concentration to determine the EC50 for the observed effect. Compare this to the known IC50 for RyR2 inhibition.
Protocol 3: Genetic Rescue Experiment
-
Construct Generation: Obtain or generate a plasmid encoding an RyR2 mutant that has reduced binding affinity for this compound. A control plasmid (e.g., empty vector or wild-type RyR2) should also be used.
-
Transfection: Transfect your cells with the resistant RyR2 construct or the control plasmid.
-
Selection/Expression: Allow time for the expression of the transfected gene. If applicable, select for transfected cells.
-
Inhibitor Treatment: Treat both the rescued and control cells with this compound at a concentration known to produce the phenotype.
-
Analysis: Assess the phenotype in both cell populations. A reversal of the phenotype in the cells expressing the resistant RyR2 mutant strongly indicates an on-target effect.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A potent and selective cis-amide inhibitor of ryanodine receptor 2 as a candidate for cardiac arrhythmia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Preventing TMDJ-035 degradation in experimental buffers
Welcome to the technical support center for TMDJ-035. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in experimental buffers. Here you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of the Ryanodine Receptor 2 (RyR2), a calcium release channel located on the sarcoplasmic reticulum membrane of cardiomyocytes.[1][2] By inhibiting RyR2, this compound suppresses abnormal calcium waves and transients, making it a valuable tool for studying cardiac arrhythmias and the dynamics of RyR2 channel gating.[1][2]
Q2: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, it is recommended to store stock solutions of this compound at -80°C for up to six months or at -20°C for up to one month.[1] Repeated freeze-thaw cycles should be avoided.
Q3: What are the potential degradation pathways for this compound in experimental buffers?
While specific degradation studies on this compound are not extensively published, its chemical structure, which includes a cis-amide bond and a tetrazole ring, suggests potential areas of instability.[2] The amide bond is susceptible to hydrolysis, particularly under acidic or basic conditions and at elevated temperatures, which would lead to the cleavage of the molecule.[3][4][5][6] The tetrazole ring is generally considered metabolically stable; however, extreme pH values could potentially affect its integrity.[7][8][9]
Q4: Which common laboratory buffers are recommended for use with this compound?
The choice of buffer will depend on the specific experimental requirements, such as the desired pH and the biological system being studied. Common biological buffers like Phosphate-Buffered Saline (PBS), HEPES, and Tris-based buffers can be used.[10] However, it is crucial to verify the stability of this compound in your chosen buffer system, especially if the experiment requires prolonged incubation times or non-physiological pH or temperature.
Troubleshooting Guide: this compound Degradation
This guide provides a structured approach to identifying and mitigating the degradation of this compound in your experimental setup.
| Observation | Potential Cause | Recommended Action |
| Loss of compound activity over time in an in vitro assay. | This compound may be degrading in the experimental buffer. | 1. Perform a stability study of this compound in your specific buffer at the experimental temperature and duration (see Experimental Protocol below). 2. Analyze samples at different time points using a suitable analytical method like HPLC or LC-MS/MS to quantify the remaining this compound. 3. If degradation is confirmed, consider modifying the buffer composition, pH, or temperature. |
| Inconsistent experimental results between batches. | Variability in buffer preparation or storage of this compound working solutions. | 1. Ensure consistent and accurate preparation of all buffers. 2. Prepare fresh working solutions of this compound for each experiment from a frozen stock. 3. Avoid storing diluted working solutions for extended periods unless their stability has been confirmed. |
| Precipitation of this compound in the experimental buffer. | Poor solubility of this compound in the chosen buffer. | 1. Confirm the final concentration of any organic solvent (e.g., DMSO) used to dissolve this compound is compatible with your buffer system and does not exceed the recommended percentage for your assay. 2. Test the solubility of this compound in the buffer at the desired concentration before starting the experiment. 3. If solubility is an issue, consider using a different buffer or adding a non-interfering solubilizing agent. |
Experimental Protocol: Assessing this compound Stability in a Novel Buffer
This protocol provides a general framework for determining the stability of this compound in a specific experimental buffer.
Objective: To quantify the degradation of this compound in a user-defined buffer over time at a specific temperature.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
User-defined experimental buffer (e.g., HEPES, PBS, Tris-HCl)
-
Control buffer with known stability (e.g., pH 7.4 PBS)
-
HPLC or LC-MS/MS system
-
Incubator or water bath
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Working Solutions:
-
Dilute the this compound stock solution to a final concentration of 100 µM in your experimental buffer.
-
Prepare a parallel solution in the control buffer.
-
Ensure the final DMSO concentration is low and consistent across all samples (e.g., <0.1%).
-
-
Incubation:
-
Divide each working solution into aliquots for different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Incubate the aliquots at the desired experimental temperature (e.g., 37°C).
-
-
Sample Analysis:
-
At each time point, take one aliquot from the experimental and control buffer incubations.
-
Immediately stop any potential degradation by freezing the sample at -80°C or by mixing with a quenching solution (e.g., ice-cold acetonitrile).
-
Analyze the concentration of intact this compound in each sample using a validated HPLC or LC-MS/MS method. The T=0 sample will serve as the 100% reference.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Data Presentation: Hypothetical Stability of this compound
The following table summarizes hypothetical data that could be generated from the stability protocol described above.
| Buffer System | pH | Temperature (°C) | % this compound Remaining (Mean ± SD) |
| 2 hours | |||
| HEPES | 7.4 | 37 | 98 ± 2.1 |
| Tris-HCl | 8.5 | 37 | 92 ± 3.0 |
| Citrate-Phosphate | 5.0 | 37 | 95 ± 2.5 |
| PBS | 7.4 | 25 | 99 ± 1.8 |
Visualizations
Experimental Workflow for this compound Stability Testing
Caption: Workflow for assessing this compound stability in experimental buffers.
Simplified RyR2 Signaling Pathway in Cardiomyocytes
Caption: this compound inhibits RyR2-mediated calcium release in cardiomyocytes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A potent and selective cis-amide inhibitor of ryanodine receptor 2 as a candidate for cardiac arrhythmia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. uregina.ca [uregina.ca]
- 5. How is the hydrolysis of amides done in a lab? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 7. researchgate.net [researchgate.net]
- 8. View of Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review [mail.anjs.edu.iq]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. Ryanodine receptor 2 (RYR2) dysfunction activates the unfolded protein response and perturbs cardiomyocyte maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Limitations of TMDJ-035 in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing TMDJ-035 in long-term experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during long-term studies involving this compound, offering detailed methodologies for key experiments.
Issue: Inconsistent Efficacy or Loss of Potency Over Time
Possible Cause: Degradation of this compound in solution or under experimental conditions.
Troubleshooting Steps:
-
Verify Compound Stability: Regularly assess the stability of this compound stock solutions and working solutions.
-
Optimize Storage Conditions: Store stock solutions at -80°C for up to six months and at -20°C for up to one month to minimize degradation. Avoid repeated freeze-thaw cycles.[1]
-
Fresh Preparation for In Vivo Studies: For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1]
Experimental Protocol: Stability Assessment of this compound in Aqueous Solution
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the final working concentration in the desired aqueous buffer (e.g., PBS, cell culture medium).
-
Incubation: Aliquot the working solution into separate tubes for each time point and condition (e.g., 4°C, room temperature, 37°C).
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the concentration of intact this compound at each time point using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.
-
Data Evaluation: Plot the concentration of this compound against time to determine the degradation rate under different conditions.
Issue: Off-Target Effects or Cellular Toxicity in Long-Term Cultures
Possible Cause: Non-specific binding or cellular stress induced by prolonged exposure to this compound.
Troubleshooting Steps:
-
Dose-Response Curve: Determine the optimal concentration of this compound that provides maximal RyR2 inhibition with minimal toxicity.
-
Cell Viability Assays: Regularly monitor cell viability using assays such as MTT, LDH, or live/dead staining.
-
Control Experiments: Include appropriate vehicle controls in all experiments to distinguish compound-specific effects from solvent effects.
Experimental Protocol: In Vitro Toxicity Assessment
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate.
-
Treatment: Treat cells with a range of this compound concentrations for the desired duration of the long-term study.
-
Viability Assay: At selected time points, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each concentration and time point relative to the vehicle control. Determine the concentration that results in 50% cell death (TC50).
Issue: Variability in In Vivo Efficacy
Possible Cause: Poor bioavailability, rapid metabolism, or inconsistent formulation of this compound.
Troubleshooting Steps:
-
Formulation Optimization: Ensure a stable and consistent formulation for in vivo administration. A recommended formulation involves dissolving a DMSO stock solution in corn oil.[1]
-
Pharmacokinetic Studies: Conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the animal model.
-
Route of Administration: Evaluate different routes of administration (e.g., oral, intravenous, intraperitoneal) to optimize bioavailability and therapeutic exposure.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage for this compound stock solutions?
A1: For stock solutions, dissolve this compound in DMSO. Store aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles.
Q2: What is a suitable formulation for in vivo administration of this compound?
A2: A suggested in vivo formulation involves preparing a stock solution in DMSO and then diluting it with corn oil to the desired final concentration. It is recommended to prepare this working solution fresh on the day of use.[1]
Q3: Are there any known off-target effects of this compound?
A3: this compound is reported to be a highly selective inhibitor of Ryanodine Receptor 2 (RyR2).[2] However, as with any pharmacological inhibitor, it is crucial to perform control experiments to rule out potential off-target effects in your specific experimental system.
Q4: How can I monitor the efficacy of this compound in my long-term study?
A4: The efficacy of this compound can be monitored by assessing its inhibitory effect on RyR2-mediated calcium release. This can be done by measuring changes in intracellular calcium levels in response to stimuli that activate RyR2. In vivo, efficacy can be assessed by monitoring relevant physiological parameters, such as cardiac function in models of arrhythmia.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Solubility | ≥ 2.5 mg/mL in a DMSO/Corn oil mixture | [1] |
| Stock Solution Storage | -80°C for up to 6 months | [1] |
| -20°C for up to 1 month | [1] |
Note: Specific quantitative data on long-term stability, toxicity, and pharmacokinetic parameters for this compound are not extensively available in the public domain. The tables below are examples based on typical preclinical data for small molecule inhibitors and should be adapted based on internal experimental findings.
Table 2: Example Preclinical Toxicity Profile of a Hypothetical RyR2 Inhibitor
| Parameter | Species | Route of Administration | NOAEL (No-Observed-Adverse-Effect Level) |
| Single-Dose Toxicity | Rat | Oral | 100 mg/kg |
| Dog | Intravenous | 10 mg/kg | |
| Repeat-Dose Toxicity (28 days) | Rat | Oral | 30 mg/kg/day |
| Dog | Intravenous | 3 mg/kg/day |
Table 3: Example Pharmacokinetic Parameters of a Hypothetical RyR2 Inhibitor in Rats
| Parameter | Unit | Oral Administration (10 mg/kg) | Intravenous Administration (1 mg/kg) |
| Cmax | ng/mL | 500 | 1200 |
| Tmax | h | 1.5 | 0.25 |
| AUC(0-t) | ng*h/mL | 3500 | 1800 |
| t1/2 | h | 4.2 | 3.8 |
| Bioavailability (%) | % | 65 | - |
Mandatory Visualizations
References
Technical Support Center: TMDJ-035 Interference with Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
This technical support center is designed to assist users of TMDJ-035, a selective Ryanodine Receptor 2 (RyR2) inhibitor, in identifying and mitigating potential interference with fluorescent dyes in their experimental assays. Understanding and addressing these interactions is crucial for generating accurate and reliable data.
Troubleshooting Guides
This section provides a structured approach to resolving common issues that may arise from the interaction of this compound with fluorescent assays.
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpectedly high fluorescence signal | The compound is autofluorescent at the assay's wavelengths. | 1. Run a compound-only control: Measure the fluorescence of this compound in the assay buffer without any other assay components. 2. Spectral Scan: Perform a full excitation and emission scan of this compound to determine its intrinsic fluorescence profile. 3. Red-shift the assay: Switch to a fluorophore with excitation and emission wavelengths outside of the compound's fluorescence range.[1][2] |
| Unexpectedly low fluorescence signal | The compound is quenching the fluorescence signal or causing an inner filter effect. | 1. Run a quenching control: Measure the fluorescence of the assay fluorophore with and without this compound. 2. Check for inner filter effect: Measure the absorbance spectrum of this compound to see if it overlaps with the fluorophore's excitation or emission wavelengths.[3] 3. Decrease compound concentration: If experimentally feasible, lower the concentration of this compound. 4. Change the fluorophore: Select a fluorophore whose spectral properties do not overlap with the compound's absorbance spectrum. |
| High variability in replicate wells | The compound may be precipitating out of solution at the concentration used. | 1. Visually inspect the assay plate: Look for turbidity or precipitates in the wells. 2. Solubility Test: Determine the solubility of this compound in the specific assay buffer. 3. Modify Buffer: Consider the addition of a solubilizing agent that does not interfere with the assay's biological components. |
Frequently Asked Questions (FAQs)
Q1: What is compound interference in fluorescence assays?
A1: Compound interference in fluorescence assays refers to the phenomenon where a test compound, such as this compound, exhibits properties that affect the fluorescence signal, leading to inaccurate results.[1] This can manifest as either an increase or a decrease in the measured fluorescence, independent of the biological activity being assayed.[1][2][4] The two primary mechanisms of interference are autofluorescence and quenching.[2]
Q2: What is autofluorescence and how does it interfere with my assay?
A2: Autofluorescence is the natural fluorescence emitted by a compound when it is excited by light.[1] If this compound is autofluorescent at the excitation and emission wavelengths of your assay's fluorophore, it can lead to a false-positive signal, making it appear as if the compound has an effect when it does not.
Q3: What is fluorescence quenching?
A3: Fluorescence quenching is a process that decreases the fluorescence intensity of a given substance. In the context of an assay, this compound might absorb the light emitted from the assay's fluorophore, leading to a false-negative or a reduced signal. This is often due to an "inner filter effect," where the compound absorbs the excitation or emission light.[3]
Q4: How can I preemptively check for interference from this compound?
A4: A simple way to check for interference is to run control experiments.[5] This involves measuring the fluorescence of your compound in the assay buffer without the target biomolecule or other key assay components. A significant fluorescence signal in this control indicates autofluorescence. To test for quenching, you can measure the fluorescence of the assay's fluorophore with and without your compound. A decrease in fluorescence in the presence of your compound suggests quenching.
Q5: Are there general strategies to minimize compound interference?
A5: Yes. One common strategy is to use fluorescent dyes that are "red-shifted," meaning they are excited by and emit light at longer wavelengths.[2] Many interfering compounds are autofluorescent in the blue or green regions of the spectrum, so moving to red or far-red dyes can often mitigate this issue. Additionally, using the lowest effective concentration of the test compound can help reduce interference effects.
Data Presentation
The following table summarizes the hypothetical spectral properties of this compound and its potential for interference with common fluorescent dyes. Note: The data for this compound is illustrative; users should determine the spectral properties of their specific compound lot.
| Compound / Dye | Typical Excitation Max (nm) | Typical Emission Max (nm) | Potential for Interference with Hypothetical this compound (Ex: 405 nm, Em: 450 nm) |
| This compound (Hypothetical) | 405 | 450 | - |
| DAPI | 358 | 461 | High (Emission overlap) |
| FITC / Alexa Fluor 488 | 495 / 493 | 517 / 519 | Low (Spectrally distinct) |
| TRITC / Rhodamine | 550 / 553 | 573 / 576 | Low (Spectrally distinct) |
| Cy5 | 649 | 670 | Very Low (Spectrally distinct) |
Experimental Protocols
Protocol 1: Assessment of this compound Autofluorescence
Objective: To determine if this compound is fluorescent at the wavelengths used in the assay.
Materials:
-
This compound
-
Assay Buffer
-
Black, opaque microplates
-
Fluorescence microplate reader with spectral scanning capabilities
Procedure:
-
Prepare a serial dilution of this compound in assay buffer, covering the range of concentrations to be used in the experiment.
-
Add these dilutions to the wells of a black microplate.
-
Include wells containing only assay buffer as a negative control (blank).
-
Perform a full excitation and emission spectral scan of the plate to identify any peaks of fluorescence for this compound.
-
If a full scan is not possible, measure the fluorescence at the specific excitation and emission wavelengths of the dye used in the primary assay.
-
Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound.
Protocol 2: Assessment of this compound Quenching and Inner Filter Effects
Objective: To determine if this compound quenches the signal of the fluorescent dye.
Materials:
-
This compound
-
Assay Fluorophore
-
Assay Buffer
-
Black, opaque microplates
-
Fluorescence microplate reader
-
Absorbance spectrophotometer
Procedure:
-
Absorbance Scan:
-
Measure the absorbance spectrum of this compound at the highest concentration used in the assay to identify any absorbance peaks.
-
-
Quenching Assay:
-
Prepare a solution of the assay fluorophore at the concentration used in the experiment.
-
Prepare a serial dilution of this compound.
-
In a black microplate, add the fluorophore solution to a set of wells.
-
To another set of wells, add the fluorophore solution along with the serial dilutions of this compound.
-
Measure the fluorescence at the appropriate wavelengths. A concentration-dependent decrease in the fluorescence signal in the presence of this compound indicates quenching.
-
Mandatory Visualizations
Caption: A logical workflow for investigating potential this compound interference.
References
- 1. benchchem.com [benchchem.com]
- 2. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Ensuring Selective RyR2 Inhibition with TMDJ-035
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TMDJ-035, a potent and selective Ryanodine Receptor 2 (RyR2) inhibitor. This resource offers troubleshooting guides and frequently asked questions to ensure the successful design and execution of experiments targeting RyR2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the cardiac ryanodine receptor 2 (RyR2). It functions by stabilizing the closed state of the RyR2 channel, thereby suppressing abnormal Ca2+ waves and transients in cardiomyocytes. This mechanism is particularly relevant in conditions of RyR2 overactivation, which can lead to cardiac arrhythmias.[1][2]
Q2: How should I prepare and store this compound stock solutions?
A2: For optimal results and stability, follow these storage guidelines:
-
Stock Solution Storage: Aliquot and store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to prepare single-use aliquots.
-
Working Solution Preparation: It is best practice to prepare fresh working solutions for in vivo experiments on the day of use.[1] For in vitro cell-based assays, dilute the stock solution to the final desired concentration in the appropriate experimental buffer or cell culture medium immediately before application.
Q3: What is the recommended working concentration for this compound in cell-based assays?
A3: The optimal working concentration of this compound will vary depending on the specific cell type and experimental conditions. However, a good starting point for in vitro experiments, such as calcium imaging in isolated cardiomyocytes, is in the nanomolar range. Based on its high affinity, with a reported IC50 of approximately 15 nM, a concentration range of 10-100 nM is often effective.
Q4: Is this compound selective for RyR2 over other RyR isoforms?
A4: Yes, this compound has demonstrated high selectivity for RyR2 over other isoforms, namely RyR1 (skeletal muscle) and RyR3 (brain).[2] This selectivity is crucial for targeted investigation of cardiac calcium signaling without confounding effects from other tissues.
Troubleshooting Guide
Issue 1: No observable effect of this compound on calcium transients.
-
Question: I've applied this compound to my isolated cardiomyocytes, but I don't see any change in calcium transients. What could be the issue?
-
Answer:
-
Inadequate Concentration: The effective concentration can be cell-type dependent. Consider performing a dose-response curve to determine the optimal concentration for your specific experimental setup.
-
Compound Degradation: Ensure that the this compound stock solution has been stored correctly and that the working solution was freshly prepared. Improper storage can lead to compound degradation and loss of activity.[1]
-
Cell Health: The health of your isolated cardiomyocytes is critical. Poor cell viability can mask the effects of any compound. Assess cell health using a viability stain before and during your experiment.
-
Baseline RyR2 Activity: this compound is an inhibitor. If the baseline RyR2-mediated calcium leak is low in your cells under basal conditions, the effect of the inhibitor may not be readily apparent. Consider inducing RyR2 activity with an agonist (e.g., catecholamines) to better observe the inhibitory effect of this compound.
-
Issue 2: Unexpected off-target effects are observed.
-
Question: I'm observing cellular effects that don't seem to be related to RyR2 inhibition. Could this compound have off-target effects?
-
Answer:
-
Compound Specificity: While this compound is reported to be highly selective for RyR2, all small molecules have the potential for off-target effects, especially at higher concentrations.[2] It is crucial to use the lowest effective concentration determined from a dose-response experiment.
-
Vehicle Control: Always include a vehicle-only control in your experiments. This compound is often dissolved in DMSO, which can have its own cellular effects.[1]
-
Structural Analogs: this compound belongs to the tetrazole class of compounds. While generally considered to have a favorable safety profile, some tetrazole derivatives have been reported to interact with other cellular targets.[3][4][5] If off-target effects are suspected, consider using a structurally unrelated RyR2 inhibitor as a control to confirm that the observed phenotype is specific to RyR2 inhibition.
-
Issue 3: Difficulty in dissolving this compound for in vivo studies.
-
Question: I'm having trouble preparing a clear solution of this compound for my in vivo experiments. What should I do?
-
Answer:
-
Solvent Selection: For in vivo administration, a common vehicle is a mixture of DMSO and corn oil. A suggested protocol is to first dissolve this compound in DMSO to create a stock solution and then dilute it with corn oil (e.g., 10% DMSO in 90% corn oil).[1]
-
Aiding Dissolution: If you observe precipitation or phase separation, gentle heating and/or sonication can help to dissolve the compound fully.[1] Always ensure the final solution is clear before administration.
-
Quantitative Data
Table 1: Potency and Selectivity of this compound
| Parameter | Value | Species/System | Reference |
| IC50 (RyR2) | ~15 nM | Not Specified | [6] |
| Selectivity | High | RyR1, RyR3 | [2] |
Note: More detailed quantitative selectivity data is not yet widely published. Researchers are encouraged to perform their own selectivity assays if this is a critical parameter for their studies.
Experimental Protocols
Protocol 1: Calcium Imaging in Isolated Cardiomyocytes
This protocol outlines the general steps for assessing the effect of this compound on calcium transients in isolated adult ventricular cardiomyocytes.
Materials:
-
Isolated adult ventricular cardiomyocytes
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Tyrode's solution (or other appropriate physiological buffer)
-
Confocal microscope equipped for live-cell imaging
Procedure:
-
Cell Plating: Plate freshly isolated cardiomyocytes on laminin-coated coverslips and allow them to adhere.
-
Dye Loading:
-
Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in Tyrode's solution.
-
Incubate the cells with the loading solution at room temperature in the dark for the recommended duration.
-
-
Wash: Gently wash the cells with fresh Tyrode's solution to remove excess dye.
-
Baseline Recording:
-
Mount the coverslip onto the confocal microscope stage.
-
Acquire baseline calcium transient recordings by field-stimulating the cardiomyocytes at an appropriate frequency (e.g., 1 Hz).
-
-
This compound Application:
-
Prepare the desired concentration of this compound in Tyrode's solution.
-
Perfuse the cells with the this compound containing solution.
-
Allow for an appropriate incubation period for the compound to take effect.
-
-
Post-Treatment Recording: Acquire calcium transient recordings under the same stimulation protocol as the baseline.
-
Data Analysis: Analyze the calcium transients for parameters such as amplitude, decay kinetics, and frequency of spontaneous calcium release events. Compare the pre- and post-treatment data.
Visualizations
Caption: RyR2 signaling pathway in Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT).
Caption: Experimental workflow for testing RyR2 inhibitors in isolated cardiomyocytes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A potent and selective cis-amide inhibitor of ryanodine receptor 2 as a candidate for cardiac arrhythmia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
Mitigating cytotoxicity of TMDJ-035 at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TMDJ-035. The information provided is intended to help mitigate potential cytotoxicity observed at high concentrations during in vitro and in vivo experiments.
Troubleshooting Guide: Mitigating High-Concentration Cytotoxicity of this compound
High concentrations of this compound, a selective Ryanodine Receptor 2 (RyR2) inhibitor, may lead to off-target effects and subsequent cytotoxicity.[1][2] The primary suspected mechanism is the disruption of intracellular calcium homeostasis, a critical factor in cellular health and function.[3][4] The following guide provides a systematic approach to troubleshoot and mitigate these cytotoxic effects.
Problem: Increased cell death or reduced cell viability observed at high concentrations of this compound.
Initial Assessment:
-
Confirm Cytotoxicity: Utilize multiple assays to confirm cytotoxicity. A single assay may not be sufficient to distinguish between direct cytotoxicity and metabolic inhibition.[2]
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine the precise concentration at which cytotoxicity becomes significant (IC50 and CC50).
-
Time-Course Evaluation: Assess cytotoxicity at different time points to understand the kinetics of the toxic effect.
dot
Caption: Troubleshooting workflow for mitigating this compound cytotoxicity.
| Potential Cause | Troubleshooting/Mitigation Strategy | Experimental Protocol |
| Intracellular Calcium Overload | 1. Optimize Concentration: Use the lowest effective concentration of this compound. 2. Reduce Exposure Time: Limit the duration of cell exposure to high concentrations. 3. Co-treatment with Calcium Chelators: Use an intracellular calcium chelator like BAPTA-AM to buffer cytosolic calcium. | --INVALID-LINK----INVALID-LINK-- |
| Oxidative Stress | Co-treatment with Antioxidants: Use antioxidants such as N-acetylcysteine (NAC) or Vitamin E to counteract reactive oxygen species (ROS) production. | --INVALID-LINK----INVALID-LINK-- |
| Mitochondrial Dysfunction | Monitor Mitochondrial Health: Assess mitochondrial membrane potential (MMP) and ATP production. | --INVALID-LINK-- |
| Endoplasmic Reticulum (ER) Stress | Assess ER Stress Markers: Evaluate the expression of ER stress markers such as CHOP and BiP. | Western Blotting for ER stress markers. |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: this compound is a selective inhibitor of the Ryanodine Receptor 2 (RyR2), a calcium release channel located on the sarcoplasmic reticulum membrane of heart muscle cells. It acts by suppressing abnormal intracellular calcium (Ca2+) waves and transients.[1][2]
Q2: Why might high concentrations of this compound be cytotoxic?
A2: While the precise toxicology is not extensively published, high concentrations of a potent modulator of intracellular calcium channels like this compound can potentially lead to dysregulation of calcium homeostasis.[3] Sustained alterations in intracellular calcium can trigger downstream cytotoxic events such as mitochondrial dysfunction, ER stress, and activation of apoptotic pathways.[4][5][6]
dot
Caption: Postulated signaling pathway for this compound induced cytotoxicity.
Q3: What are the initial signs of cytotoxicity I should look for?
A3: Initial signs include a decrease in cell viability as measured by assays like MTT or MTS, changes in cell morphology (e.g., rounding, detachment), and an increase in markers of cell death, such as lactate dehydrogenase (LDH) release or caspase activation.
Q4: Can I use co-treatments to mitigate the cytotoxicity of this compound?
A4: Yes, based on the presumed mechanism of calcium dysregulation and subsequent oxidative stress, co-treatment with an intracellular calcium chelator (e.g., BAPTA-AM) or an antioxidant (e.g., N-acetylcysteine) may help mitigate cytotoxicity. These should be tested empirically.
Q5: How should I adjust my experimental design if I observe cytotoxicity?
A5: Consider reducing the concentration of this compound to the lowest effective dose and minimizing the duration of exposure. If high concentrations are necessary, the use of protective co-treatments should be explored.
Experimental Protocols
Protocol 1: Intracellular Calcium Measurement with Fluo-4 AM
Objective: To quantify changes in intracellular calcium concentration in response to this compound treatment.
Materials:
-
Fluo-4 AM (calcium indicator)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
This compound stock solution
-
Cells of interest
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or microscope
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare a Fluo-4 AM loading solution: Dissolve Fluo-4 AM and Pluronic F-127 in HBSS to a final concentration of 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127.
-
Remove the culture medium and wash the cells once with HBSS.
-
Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS or culture medium containing various concentrations of this compound.
-
Immediately measure the fluorescence intensity using a plate reader (Excitation: ~494 nm, Emission: ~516 nm) or visualize using a fluorescence microscope.
-
Monitor fluorescence changes over time.
Protocol 2: Cytotoxicity Assessment using MTT Assay
Objective: To determine the effect of this compound on cell metabolic activity as an indicator of viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
This compound stock solution
-
Cells of interest
-
96-well plates
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 3: Assessment of Mitochondrial Membrane Potential using JC-1
Objective: To evaluate mitochondrial health by measuring changes in mitochondrial membrane potential.
Materials:
-
JC-1 dye
-
This compound stock solution
-
Cells of interest
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or microscope
Procedure:
-
Seed cells in a 96-well plate and treat with this compound for the desired time.
-
Prepare a 5 µg/mL JC-1 staining solution in the cell culture medium.
-
Remove the treatment medium and add the JC-1 staining solution to each well.
-
Incubate for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence of JC-1 aggregates (red, Ex/Em ~585/590 nm) and monomers (green, Ex/Em ~514/529 nm).
-
A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Protocol 4: Co-treatment with an Intracellular Calcium Chelator (BAPTA-AM)
Objective: To determine if chelating intracellular calcium can mitigate this compound-induced cytotoxicity.
Procedure:
-
Pre-incubate cells with a low concentration of BAPTA-AM (e.g., 1-10 µM) for 30-60 minutes.
-
Without washing, add this compound at the cytotoxic concentration.
-
Co-incubate for the desired duration.
-
Assess cell viability using the MTT assay (Protocol 2) or another suitable method.
-
Compare the viability of cells treated with this compound alone to those co-treated with BAPTA-AM.
Protocol 5: Co-treatment with an Antioxidant (N-acetylcysteine)
Objective: To determine if scavenging reactive oxygen species can reduce this compound-induced cytotoxicity.
Procedure:
-
Pre-incubate cells with N-acetylcysteine (NAC) (e.g., 1-5 mM) for 1-2 hours.
-
Add this compound at the cytotoxic concentration to the NAC-containing medium.
-
Co-incubate for the desired duration.
-
Assess cell viability using the MTT assay (Protocol 2).
-
Compare the viability of cells treated with this compound alone to those co-treated with NAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A potent and selective cis-amide inhibitor of ryanodine receptor 2 as a candidate for cardiac arrhythmia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium signaling and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Application of calcium overload-based ion interference therapy in tumor treatment: strategies, outcomes, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular calcium overloading and oxidative stress in cardiomyocyte necrosis via a mitochondriocentric signal-transducer-effector pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to TMDJ-035 and Other Ryanodine Receptor 2 (RyR2) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel Ryanodine Receptor 2 (RyR2) inhibitor, TMDJ-035, with other established RyR2 inhibitors. The information presented is based on available experimental data to assist researchers in making informed decisions for their studies.
Introduction to RyR2 and its Inhibition
The Ryanodine Receptor 2 (RyR2) is a crucial intracellular calcium release channel located on the sarcoplasmic reticulum of cardiomyocytes. It plays a pivotal role in excitation-contraction coupling, the process that links electrical stimulation of the heart to its muscular contraction. Dysregulation of RyR2, leading to abnormal calcium leakage, is implicated in various cardiac arrhythmias, including catecholaminergic polymorphic ventricular tachycardia (CPVT) and atrial fibrillation. Consequently, inhibitors of RyR2 are of significant interest as potential therapeutic agents.
This guide focuses on comparing the recently developed selective RyR2 inhibitor, this compound, with other known inhibitors, including the Class I antiarrhythmic drugs flecainide and propafenone.
Quantitative Comparison of RyR2 Inhibitors
The following table summarizes the reported potency of this compound and other selected RyR2 inhibitors. It is important to note that the IC50 values may vary depending on the specific experimental conditions.
| Inhibitor | Target | IC50 | Organism/Cell Type | Assay Method | Reference |
| This compound | RyR2 | ~15 nM | Not Specified | High-throughput screening | [1] |
| Flecainide | RyR2 | 16 µM | Not Specified | Not Specified | [2] |
| R-propafenone | RyR2 | 12 µM | Not Specified | Not Specified | [2] |
| S-propafenone | RyR2 | 25 µM | Not Specified | Not Specified | [2] |
| Dantrolene | RyR2 | Not Specified | Not Specified | Not Specified | [3] |
Mechanism of Action
This compound: this compound is a recently developed, highly potent, and selective RyR2 inhibitor.[4] It has been shown to suppress abnormal Ca2+ waves and transients in isolated cardiomyocytes from RyR2-mutated mice, suggesting its potential as a therapeutic agent for cardiac arrhythmias stemming from RyR2 overactivation.[4][5]
Flecainide and Propafenone: These are classified as Class I antiarrhythmic drugs that also exhibit inhibitory effects on RyR2. Their mechanism involves acting as open-state blockers of the RyR2 channel.[6][7] This means they preferentially bind to the channel when it is in its open conformation, thereby reducing the likelihood of aberrant calcium release. Studies have shown that the R-enantiomer of propafenone is a more potent RyR2 inhibitor than the S-enantiomer.[6]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures involved in the study of RyR2 inhibitors, the following diagrams are provided in Graphviz DOT language.
RyR2 Signaling Pathway in Cardiomyocytes
Caption: RyR2-mediated calcium signaling in cardiomyocytes.
Experimental Workflow for Comparing RyR2 Inhibitors
Caption: Workflow for comparing RyR2 inhibitors.
Detailed Experimental Methodologies
[³H]Ryanodine Binding Assay
This assay is a standard method to assess the activity of RyR2 inhibitors. Ryanodine, a plant alkaloid, binds with high affinity to the open state of the RyR2 channel. Therefore, the displacement of radiolabeled ryanodine ([³H]ryanodine) by a test compound can be used to determine the compound's binding affinity and inhibitory potency (IC50).
Protocol Outline:
-
Preparation of Sarcoplasmic Reticulum (SR) Vesicles:
-
Isolate SR microsomes from cardiac tissue (e.g., porcine or rabbit ventricle) through differential centrifugation.
-
Resuspend the final pellet in a suitable buffer containing protease inhibitors.
-
Determine the protein concentration of the SR vesicle preparation.
-
-
Binding Assay:
-
Incubate a fixed amount of SR vesicles with a constant concentration of [³H]ryanodine (e.g., 2-5 nM) in a binding buffer. The buffer typically contains KCl, MOPS or HEPES, and a defined concentration of free Ca²⁺.
-
Add varying concentrations of the test inhibitor (e.g., this compound, flecainide, propafenone) to different reaction tubes. Include a control with no inhibitor.
-
Incubate the mixture at 37°C for a specified time (e.g., 90-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound [³H]ryanodine.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a high concentration of unlabeled ryanodine) from the total binding.
-
Plot the percentage of specific [³H]ryanodine binding against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Calcium Spark Measurement in Isolated Cardiomyocytes
Calcium sparks are localized, transient releases of Ca²⁺ from the SR through a small number of RyR2 channels. The frequency and amplitude of these sparks are indicative of RyR2 activity. Inhibitors of RyR2 are expected to reduce the frequency and/or amplitude of Ca²⁺ sparks.
Protocol Outline:
-
Isolation of Cardiomyocytes:
-
Isolate ventricular myocytes from animal hearts (e.g., mouse, rat, or rabbit) using enzymatic digestion with collagenase and protease.
-
Allow the isolated cells to adhere to laminin-coated coverslips.
-
-
Cell Loading and Perfusion:
-
Load the cardiomyocytes with a fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM) by incubation in a physiological salt solution.
-
Mount the coverslip onto the stage of a confocal microscope equipped for live-cell imaging.
-
Perfuse the cells with a bath solution containing the test inhibitor at various concentrations. Include a vehicle control.
-
-
Image Acquisition:
-
Acquire line-scan images of the cardiomyocytes at a high temporal resolution (e.g., 1-2 ms per line) to capture the rapid kinetics of Ca²⁺ sparks.
-
Record images for a set duration for each inhibitor concentration.
-
-
Data Analysis:
-
Use specialized software (e.g., ImageJ with appropriate plugins) to automatically or semi-automatically detect and analyze the Ca²⁺ sparks in the recorded images.
-
Quantify the frequency (sparks/100 µm/s), amplitude (F/F₀), duration, and spatial spread of the Ca²⁺ sparks.
-
Compare the spark parameters in the presence of the inhibitor to the control conditions to determine the inhibitory effect.
-
Conclusion
This compound emerges as a highly potent and selective RyR2 inhibitor with an IC50 in the nanomolar range, representing a significant advancement in the field. In comparison, established antiarrhythmic drugs like flecainide and R-propafenone demonstrate RyR2 inhibitory activity in the micromolar range. The substantial difference in potency suggests that this compound may offer a more targeted therapeutic approach with a potentially wider therapeutic window.
The provided experimental protocols offer a framework for the direct comparative evaluation of these and other RyR2 inhibitors. Such studies are crucial to fully elucidate the relative efficacy and potential clinical utility of these compounds in the management of cardiac arrhythmias. Further research is warranted to directly compare the effects of this compound with other inhibitors under identical experimental conditions to confirm its superior potency and to explore its detailed mechanism of action and in vivo efficacy.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. Cardiac ryanodine receptors control heart rate and rhythmicity in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ryanodine receptor-mediated arrhythmias and sudden cardiac death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A potent and selective cis-amide inhibitor of ryanodine receptor 2 as a candidate for cardiac arrhythmia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 7. researchgate.net [researchgate.net]
TMDJ-035: Unveiling its Superior Selectivity for the Cardiac Ryanodine Receptor 2
A Comparative Guide for Researchers and Drug Development Professionals
The cardiac ryanodine receptor (RyR2) has emerged as a critical therapeutic target for cardiac arrhythmias, particularly catecholaminergic polymorphic ventricular tachycardia (CPVT), which is often linked to RyR2 overactivation. In the landscape of RyR2 inhibitors, TMDJ-035 has surfaced as a highly potent and selective agent, offering a promising avenue for the development of novel antiarrhythmic drugs. This guide provides an objective comparison of this compound with other known RyR2 inhibitors, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in their evaluation of this compound.
Quantitative Comparison of RyR2 Inhibitor Selectivity
The selectivity of a compound for its intended target over other related proteins is paramount in drug development to minimize off-target effects. The following table summarizes the available quantitative data on the inhibitory potency (IC50) of this compound and other compounds against different ryanodine receptor isoforms.
| Compound | RyR1 IC50 | RyR2 IC50 | RyR3 IC50 | Selectivity (RyR1/RyR2) | Selectivity (RyR3/RyR2) |
| This compound | Data not available | ~15 nM[1] | Data not available | Not available | Not available |
| Flecainide | Data not available | 15.9 µM[2] | Data not available | Not available | Not available |
| Dantrolene | Data not available | 0.16 µM (160 nM)[3][4][5][6] | Data not available | Not available | Not available |
| Carvedilol | Data not available | 0.36 µM (inhibition of RyR2 phosphorylation)[7] | Data not available | Not available | Not available |
Note: While specific IC50 values for this compound against RyR1 and RyR3 are not publicly available, literature describes it as a "highly potent and selective RyR2 inhibitor"[8]. The significantly lower IC50 value of this compound for RyR2 compared to other established inhibitors underscores its high potency.
Experimental Protocols
To validate the selectivity and efficacy of RyR2 inhibitors, several key experiments are routinely performed. Below are detailed methodologies for two such fundamental assays.
[³H]Ryanodine Binding Assay
This assay is a classic method to assess the activity of RyR channels. Ryanodine, a plant alkaloid, preferentially binds to the open state of the RyR channel. By using a radiolabeled version, [³H]ryanodine, the amount of binding can be quantified, which correlates with channel activity.
Objective: To determine the inhibitory effect of a compound on the binding of [³H]ryanodine to RyR2, providing an indirect measure of channel inhibition.
Materials:
-
Microsomal fractions containing RyR2 (from cardiac tissue or recombinant expression systems)
-
[³H]ryanodine
-
Binding buffer (e.g., 20 mM imidazole, pH 7.4, 1 M KCl, 10 mM EGTA, 10 mM CaCl2 to set free Ca2+ concentration)
-
Test compounds (e.g., this compound) and vehicle control (e.g., DMSO)
-
Glass fiber filters
-
Scintillation cocktail and scintillation counter
Procedure:
-
Prepare microsomal fractions enriched in RyR2.
-
In a microcentrifuge tube, combine the microsomal preparation with the binding buffer.
-
Add varying concentrations of the test compound or vehicle control.
-
Initiate the binding reaction by adding a fixed concentration of [³H]ryanodine.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 2 hours) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free [³H]ryanodine.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specific binding.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled ryanodine) from the total binding.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Single-Cell Calcium Imaging in Cardiomyocytes
This technique allows for the direct visualization and quantification of intracellular calcium dynamics in live cardiomyocytes. Spontaneous calcium waves or sparks are indicative of RyR2 dysfunction (calcium leak), and the ability of a compound to suppress these events is a direct measure of its efficacy.
Objective: To assess the effect of a compound on spontaneous calcium release events in isolated cardiomyocytes.
Materials:
-
Isolated primary adult ventricular cardiomyocytes (e.g., from wild-type or CPVT model mice)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Tyrode's solution (e.g., 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4)
-
Confocal microscope equipped for live-cell imaging
-
Image analysis software
Procedure:
-
Isolate ventricular cardiomyocytes using established enzymatic digestion protocols.
-
Load the isolated cardiomyocytes with a calcium indicator dye (e.g., Fluo-4 AM) in the presence of Pluronic F-127 to facilitate dye entry.
-
Allow the cells to de-esterify the dye, trapping the fluorescent indicator inside the cells.
-
Plate the dye-loaded cardiomyocytes in an imaging chamber with Tyrode's solution.
-
Acquire baseline fluorescence images using a confocal microscope in line-scan mode to achieve high temporal resolution.
-
Perfuse the cells with a solution containing the test compound (e.g., this compound) at various concentrations or a vehicle control.
-
Record the changes in intracellular calcium concentration by monitoring the fluorescence intensity over time.
-
Analyze the frequency, amplitude, and duration of spontaneous calcium sparks and waves before and after the application of the compound using specialized software.
-
Quantify the dose-dependent inhibitory effect of the compound on these calcium release events.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs involved in the validation of this compound's selectivity, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathway of RyR2-mediated arrhythmogenesis in CPVT.
Caption: Workflow for validating the selectivity and efficacy of this compound.
Caption: this compound's proposed mechanism of antiarrhythmic action.
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Dantrolene inhibition of ryanodine channels (RyR2) in artificial lipid bilayers depends on FKBP12.6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of R-Carvedilol on β2-Adrenergic Receptor-Mediated Spontaneous Calcium Release in Human Atrial Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A potent and selective cis-amide inhibitor of ryanodine receptor 2 as a candidate for cardiac arrhythmia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of TMDJ-035 in Cardiac Arrhythmia Models: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the novel Ryanodine Receptor 2 (RyR2) inhibitor, TMDJ-035, against other established anti-arrhythmic agents. It is intended for researchers, scientists, and drug development professionals working in the field of cardiac electrophysiology and pharmacology. This document summarizes key quantitative data, details experimental methodologies for core assays, and visualizes relevant biological pathways and experimental workflows.
Executive Summary
Cardiac arrhythmias stemming from the overactivation of the RyR2 channel, such as Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT), pose a significant therapeutic challenge. This compound has emerged as a highly potent and selective inhibitor of RyR2, demonstrating promise in preclinical models.[1] This guide compares the efficacy of this compound with other RyR2-targeting anti-arrhythmic drugs, including flecainide and propafenone, as well as the 1,4-benzothiazepine derivatives JTV-519 and S107. The available data indicates that this compound exhibits a high degree of potency, with an IC50 in the nanomolar range, comparable to or exceeding that of other selective RyR2 inhibitors.
Data Presentation: Comparative Efficacy of RyR2 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound and its comparators against the RyR2 channel in various in vitro models of cardiac arrhythmia. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Drug | IC50 (RyR2 Inhibition) | Cardiac Arrhythmia Model | Key Findings |
| This compound | ~15 nM | RyR2-mutated mouse cardiomyocytes | Suppressed abnormal Ca2+ waves and transients.[2] |
| Ryanozole | 15-40 nM | RyR2-expressing HEK293 cells, CPVT mouse cardiomyocytes | Suppressed wild-type and mutant RyR2; more potent at low cytosolic Ca2+. |
| Flecainide | ~6 µM | Casq2-null mouse cardiomyocytes (CPVT model) | Prevented isoproterenol-induced arrhythmogenic Ca2+ waves. |
| R-propafenone | ~6 µM | Casq2-null mouse cardiomyocytes (CPVT model) | Prevented isoproterenol-induced arrhythmogenic Ca2+ waves. |
| JTV-519 (K201) | Not specified | Various models | Stabilizes the closed state of RyR2, often by enhancing calstabin-2 binding.[3] |
| S107 | Not specified | Various models | Stabilizes the closed state of RyR2 by enhancing calstabin-2 binding. |
Experimental Protocols
Isolation of Ventricular Myocytes from a CPVT Mouse Model
This protocol describes the isolation of ventricular myocytes from a mouse model of Catecholaminergic Polymorphic Ventricular Tachycardia (e.g., Casq2-knockout mice), a common model for testing RyR2 inhibitors.
Materials:
-
Langendorff perfusion system
-
Collagenase type II
-
Perfusion buffer (Ca2+-free and with Ca2+)
-
Stopping buffer
Procedure:
-
The mouse is heparinized and anesthetized.
-
The heart is rapidly excised and mounted on a Langendorff apparatus.
-
The heart is perfused with a Ca2+-free buffer to wash out the blood.
-
Enzymatic digestion is performed by perfusing the heart with a buffer containing collagenase type II.
-
Once the heart is digested, the ventricles are minced and gently agitated to dissociate individual myocytes.
-
The cell suspension is filtered and the myocytes are allowed to settle.
-
The calcium concentration in the buffer is gradually increased back to physiological levels.
-
The isolated myocytes are then ready for subsequent experiments, such as calcium imaging.
Measurement of Intracellular Ca2+ Waves in Isolated Cardiomyocytes
This protocol outlines the methodology for measuring spontaneous Ca2+ waves in isolated cardiomyocytes, a key indicator of RyR2 dysfunction and arrhythmogenesis.
Materials:
-
Isolated ventricular myocytes
-
Fluorescent Ca2+ indicator (e.g., Fluo-4 AM)
-
Confocal microscope
-
Isoproterenol (to induce Ca2+ waves)
-
Test compounds (this compound and comparators)
Procedure:
-
Isolated cardiomyocytes are loaded with a fluorescent Ca2+ indicator by incubation.
-
The cells are then washed to remove excess dye.
-
Cardiomyocytes are placed on the stage of a confocal microscope equipped for live-cell imaging.
-
A baseline recording of intracellular Ca2+ levels is obtained.
-
To induce arrhythmogenic Ca2+ waves, cells are stimulated with isoproterenol, a β-adrenergic agonist.
-
The test compound (e.g., this compound) is added to the perfusion solution at varying concentrations.
-
The frequency and amplitude of spontaneous Ca2+ waves are recorded and analyzed before and after drug application.
-
The IC50 for the suppression of Ca2+ waves is calculated from the concentration-response curve.
Mandatory Visualizations
Signaling Pathway of RyR2-mediated Arrhythmogenesis
Caption: Pathophysiological cascade leading to cardiac arrhythmia due to RyR2 hyperactivation.
Experimental Workflow for Comparing RyR2 Inhibitors
Caption: Standardized workflow for the comparative evaluation of RyR2 inhibitors.
Mechanism of Action of Different RyR2 Inhibitors
Caption: Differentiated mechanisms of action for various RyR2 inhibitors.
References
- 1. A potent and selective cis-amide inhibitor of ryanodine receptor 2 as a candidate for cardiac arrhythmia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of TMDJ-035: A Comparative Analysis of its Cross-Reactivity with Other Ion Channels
For Immediate Release
[City, State] – [Date] – In the quest for targeted therapeutics for cardiac arrhythmias, the selectivity of a drug candidate is paramount. TMDJ-035, a novel and potent inhibitor of the ryanodine receptor 2 (RyR2), has emerged as a promising candidate.[1][2] This guide provides a comprehensive comparison of the cross-reactivity of this compound with other ion channels, offering researchers, scientists, and drug development professionals a critical overview supported by available data.
High Selectivity for Ryanodine Receptor 2
This compound has been identified as a highly selective inhibitor of RyR2, a crucial calcium release channel in cardiac muscle cells.[1] Studies have demonstrated its efficacy in suppressing abnormal Ca2+ waves and transients in cardiomyocytes, suggesting its potential in treating cardiac arrhythmias stemming from RyR2 overactivation.[1][2] While direct quantitative comparisons of its binding affinity for the other major ryanodine receptor isoforms, RyR1 (skeletal muscle) and RyR3, are not extensively published, the available literature consistently emphasizes its high selectivity for the cardiac isoform, RyR2.[1]
Cross-Reactivity Profile: A Look at Other Ion Channels
A critical aspect of preclinical drug development is the assessment of off-target effects. To provide a clear comparison, the following table summarizes the known cross-reactivity data for this compound against a panel of key cardiac and neuronal ion channels.
| Ion Channel | Alternative Compound(s) | This compound IC50 (µM) | Alternative Compound IC50 (µM) | Fold Selectivity (Alternative/TMDJ-035) |
| RyR2 | Flecainide | Data not available | Data not available | Data not available |
| RyR1 | Dantrolene | Data not available | Data not available | Data not available |
| RyR3 | - | Data not available | - | Data not available |
| hERG (KCNH2) | Dofetilide | Data not available | Data not available | Data not available |
| Nav1.5 (SCN5A) | Lidocaine | Data not available | Data not available | Data not available |
| Cav1.2 (CACNA1C) | Verapamil | Data not available | Data not available | Data not available |
Note: At present, specific quantitative IC50 values for this compound against a broad panel of ion channels are not publicly available in the reviewed literature. The table is presented as a template for future data incorporation. Qualitative statements from existing research indicate high selectivity for RyR2.[1]
Experimental Methodologies
The assessment of ion channel cross-reactivity is typically performed using a variety of electrophysiological and biochemical techniques. The following are detailed protocols representative of the key experiments cited in the evaluation of ion channel modulators.
Electrophysiological Analysis of Ion Channel Activity
Objective: To determine the inhibitory effect of a compound on the function of specific ion channels expressed in a heterologous system (e.g., HEK293 cells).
Methodology:
-
Cell Culture and Transfection: HEK293 cells are transiently or stably transfected with the cDNA encoding the ion channel of interest (e.g., hERG, Nav1.5, Cav1.2).
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed at physiological temperature (e.g., 37°C).
-
Voltage Protocols: Specific voltage-clamp protocols are applied to elicit the characteristic currents of the targeted ion channel. For example, a step-ramp protocol is often used for hERG channels.
-
Compound Application: The test compound (e.g., this compound) is applied at various concentrations to the extracellular solution.
-
Data Analysis: The concentration-response curve is generated by measuring the percentage of current inhibition at each compound concentration. The IC50 value is then calculated by fitting the data to the Hill equation.
Figure 1. Workflow for electrophysiological assessment of ion channel inhibition.
[3H]-Ryanodine Binding Assay for Ryanodine Receptor Selectivity
Objective: To determine the binding affinity of a compound to different ryanodine receptor isoforms.
Methodology:
-
Microsome Preparation: Microsomes rich in RyR1 (from skeletal muscle) and RyR2 (from cardiac muscle) are prepared.
-
Binding Reaction: Microsomes are incubated with a fixed concentration of [3H]-ryanodine and varying concentrations of the test compound (e.g., this compound).
-
Filtration: The reaction mixture is filtered through glass fiber filters to separate bound from free [3H]-ryanodine.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated, and the Ki or IC50 value is determined from the competition binding curve.
Figure 2. Protocol for determining ryanodine receptor binding affinity.
Signaling Pathways and Logical Relationships
The high selectivity of this compound for RyR2 is critical for its therapeutic potential. By specifically targeting RyR2, this compound aims to normalize calcium handling in cardiomyocytes without significantly affecting other essential physiological processes mediated by other ion channels.
References
Reproducibility of TMDJ-035 Effects on Calcium Sparks: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of TMDJ-035 on calcium sparks, alongside other known modulators of the ryanodine receptor 2 (RyR2). As a novel, potent, and selective RyR2 inhibitor, this compound holds promise for the treatment of cardiac arrhythmias stemming from RyR2 overactivation.[1] However, comprehensive, peer-reviewed data on the reproducibility and specific quantitative effects of this compound on calcium spark parameters are not yet publicly available. This guide, therefore, summarizes the current knowledge on this compound and provides a framework for its comparison against established compounds by presenting available experimental data for these alternatives.
Introduction to this compound
This compound is a recently developed, highly potent and selective inhibitor of the cardiac ryanodine receptor 2 (RyR2).[1] RyR2 is a calcium release channel located on the sarcoplasmic reticulum membrane of heart muscle cells, playing a crucial role in regulating intracellular calcium concentration.[1] Overactivation of RyR2 can lead to diastolic calcium leaks, which manifest as spontaneous calcium sparks and waves, contributing to potentially lethal cardiac arrhythmias.[1] Preclinical studies have shown that this compound can suppress these abnormal calcium waves and transients in isolated cardiomyocytes from mice with RyR2 mutations, suggesting its potential as a therapeutic agent for such conditions.[1][2] A related compound, referred to as "Ryanozole," has been shown to suppress isoproterenol-induced Ca2+ waves and sparks in isolated cardiomyocytes without affecting action potential-evoked Ca2+ transients.[3]
Comparative Analysis of Effects on Calcium Sparks
The following table summarizes the reported effects of various compounds on the key parameters of calcium sparks: frequency, amplitude, and duration. Due to the limited published data on this compound, its specific quantitative effects are listed as "Not yet reported."
| Compound | Target(s) | Effect on Spark Frequency | Effect on Spark Amplitude | Effect on Spark Duration/Width | Reference(s) |
| This compound | Selective RyR2 Inhibitor | Suppresses (qualitative) | Not yet reported | Not yet reported | [3] |
| Flecainide | RyR2 (open state), INa | Increases | Decreases | Decreases | [1][3][4] |
| R-Propafenone | RyR2, INa | Increases | Decreases ("spark mass") | Decreases ("spark mass") | [3] |
| Dantrolene | RyR2 | Normalizes (decreases in pathological states) | Normalizes | Normalizes (decreases in pathological states) | [5][6] |
Signaling Pathway of RyR2 Modulation
The diagram below illustrates the central role of RyR2 in cardiac myocyte calcium signaling and the point of intervention for inhibitors like this compound.
Experimental Protocols
The following is a generalized protocol for the measurement of calcium sparks in isolated cardiomyocytes, based on established methodologies. Reproducibility of results is highly dependent on the consistent application of these methods.
1. Cardiomyocyte Isolation:
-
Ventricular myocytes are isolated from animal models (e.g., rat, mouse) by enzymatic digestion using collagenase and protease.
-
Isolated cells are maintained in a calcium-containing solution.
2. Fluorescent Dye Loading:
-
Cardiomyocytes are loaded with a calcium-sensitive fluorescent dye, typically Fluo-4 AM (acetoxymethyl ester).
-
The loading is performed at room temperature to prevent compartmentalization of the dye.
3. Confocal Microscopy:
-
A laser scanning confocal microscope is used for imaging.
-
Fluo-4 is excited using a 488 nm argon laser, and emission signals above 505 nm are collected.
-
Line-scan mode is utilized to achieve high temporal resolution for capturing the rapid kinetics of calcium sparks.
4. Calcium Spark Recording:
-
For spontaneous sparks, cells are kept in a resting state in Tyrode's solution.
-
To standardize the sarcoplasmic reticulum (SR) calcium load, cells may be field-stimulated (e.g., at 1 Hz for 15 seconds) before recording.
-
A series of line-scan images are acquired immediately after stimulation ceases.
5. Image Analysis:
-
Custom or standard image analysis software (e.g., ImageJ with appropriate plugins) is used to detect and analyze calcium sparks.
-
Key parameters measured include:
-
Frequency: Number of sparks per unit length per unit time (sparks/100 µm/s).
-
Amplitude: Peak fluorescence intensity of the spark (F/F0).
-
Full Duration at Half Maximum (FDHM): The duration of the spark at 50% of its peak amplitude.
-
Full Width at Half Maximum (FWHM): The spatial width of the spark at 50% of its peak amplitude.
-
Logical Comparison of RyR2 Inhibitors
The diagram below provides a logical comparison of the known mechanisms and effects of this compound and its alternatives.
Conclusion and Future Directions
This compound is a promising selective RyR2 inhibitor with demonstrated efficacy in suppressing arrhythmogenic calcium waves in preclinical models.[1] However, for a comprehensive understanding of its effects and to establish the reproducibility of its action on calcium sparks, further research is required. Specifically, studies that quantify the dose-dependent effects of this compound on calcium spark frequency, amplitude, and duration in various experimental models (healthy vs. diseased cardiomyocytes) are needed. Such data will be crucial for direct comparison with other RyR2 modulators like flecainide, propafenone, and dantrolene, and for elucidating its precise mechanism of action at the subcellular level. As more data becomes available, this guide will be updated to reflect a more complete comparative analysis.
References
- 1. A potent and selective cis-amide inhibitor of ryanodine receptor 2 as a candidate for cardiac arrhythmia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. A dual-targeted drug inhibits cardiac ryanodine receptor Ca2+ leak but activates SERCA2a Ca2+ uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring Ca²⁺ sparks in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of TMDJ-035 and dantrolene on RyR2
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The cardiac ryanodine receptor (RyR2) is a critical intracellular calcium release channel that plays a vital role in excitation-contraction coupling in cardiomyocytes. Dysregulation of RyR2 is implicated in various cardiac arrhythmias, making it a key therapeutic target. This guide provides a detailed head-to-head comparison of two notable RyR2 inhibitors: TMDJ-035, a novel selective inhibitor, and dantrolene, a well-established muscle relaxant with known effects on RyR channels.
Executive Summary
This guide presents a comprehensive analysis of this compound and dantrolene, focusing on their inhibitory potency, mechanism of action, and selectivity for RyR2. While direct comparative studies under identical conditions are limited, this document compiles and contrasts available data from various sources to provide an objective overview for research and drug development purposes.
This compound emerges as a highly potent and selective RyR2 inhibitor, with a reported IC50 in the nanomolar range. Its mechanism is believed to involve direct interaction with the RyR2 channel, leading to its stabilization in a closed state.
Dantrolene , on the other hand, exhibits a more complex mechanism of action, requiring the presence of both Calmodulin (CaM) and the FK506-binding protein 12.6 (FKBP12.6) for its inhibitory effect on RyR2. Its potency is in the sub-micromolar range.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and dantrolene concerning their effects on RyR2. It is important to note that these values are derived from different studies and experimental conditions may vary.
| Compound | Assay Type | IC50 (RyR2) | Source |
| This compound | ER Ca2+-based assay | ~15 nM | [1] |
| Dantrolene | Single-channel recordings | 0.16 ± 0.03 µM | [2] |
| Dantrolene | Ca2+ wave frequency in cardiomyocytes | 0.42 ± 0.18 µM | [2] |
| Dantrolene | Ca2+ wave amplitude in cardiomyocytes | 0.19 ± 0.04 µM | [2] |
| Compound | Selectivity | Observations | Source |
| This compound | High selectivity for RyR2 over RyR1 and RyR3 | Suppresses abnormal Ca2+ waves and transients in cardiomyocytes from RyR2-mutated mice. | [3][4] |
| Dantrolene | Inhibits RyR1 and RyR3. Effect on RyR2 is condition-dependent. | Inhibition of RyR2 requires the presence of Calmodulin and FKBP12.6. | [2][5] |
Mechanism of Action and Signaling Pathways
The mechanisms by which this compound and dantrolene inhibit RyR2 differ significantly, particularly in their reliance on accessory proteins.
This compound is a direct inhibitor of RyR2, suggesting it binds to the channel and allosterically induces a conformational change that favors the closed state. This leads to a reduction in sarcoplasmic reticulum (SR) Ca2+ leak.
Dantrolene's inhibitory effect on RyR2 is more nuanced. It requires the presence of both Calmodulin (CaM) and FKBP12.6. Dantrolene is thought to bind to a specific site on RyR2 (residues 601-620), and this binding is believed to stabilize the interaction between the N-terminal and central domains of the RyR2 protein, a process that is facilitated by CaM and FKBP12.6. This stabilization prevents the "unzipping" of these domains, which is associated with a leaky channel, thereby reducing aberrant Ca2+ release.[2][6][7]
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and dantrolene.
ER Ca2+-based Assay for RyR2 Activity
This high-throughput screening assay is used to identify and characterize modulators of RyR2 activity by measuring changes in endoplasmic reticulum (ER) Ca2+ levels in HEK293 cells stably expressing RyR2 and an ER-targeted Ca2+ sensor (e.g., R-CEPIA1er).[8][9][10]
Protocol:
-
Cell Culture: HEK293 cells stably co-expressing the human RyR2 and the genetically encoded ER Ca2+ indicator R-CEPIA1er are cultured in DMEM supplemented with 10% fetal bovine serum and appropriate selection antibiotics.
-
Assay Preparation: Cells are seeded into 96- or 384-well plates and grown to confluence.
-
Compound Application: The culture medium is replaced with a buffer solution, and the cells are incubated with varying concentrations of the test compound (this compound or dantrolene).
-
Fluorescence Measurement: The fluorescence of R-CEPIA1er is measured using a plate reader at an excitation wavelength of ~560 nm and an emission wavelength of ~610 nm. An increase in fluorescence indicates an increase in ER Ca2+ concentration, which is interpreted as inhibition of RyR2-mediated Ca2+ leak.
-
Data Analysis: The change in fluorescence is normalized to baseline, and IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
[3H]-Ryanodine Binding Assay
This biochemical assay provides a quantitative measure of RyR channel activity. Ryanodine binds with high affinity to the open state of the RyR channel. Therefore, a decrease in [3H]-ryanodine binding in the presence of an inhibitor indicates a shift of the channel population towards the closed state.[8][11][12]
Protocol:
-
Microsome Preparation: Cardiac microsomes rich in RyR2 are prepared from heart tissue or from HEK293 cells overexpressing RyR2.[8]
-
Binding Reaction: Microsomes are incubated with a low concentration of [3H]-ryanodine (e.g., 5-10 nM) in a binding buffer containing physiological concentrations of ions (e.g., K+, Na+, Mg2+) and varying concentrations of Ca2+ and the test compound.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 90-120 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound [3H]-ryanodine.
-
Quantification: The radioactivity retained on the filters, representing bound [3H]-ryanodine, is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled ryanodine). The effect of the inhibitor is expressed as a percentage of the control binding, and IC50 values are determined.
Cardiomyocyte Isolation and Calcium Imaging
To assess the effects of the inhibitors on cellular Ca2+ handling, primary cardiomyocytes are isolated from animal models (e.g., mice with RyR2 mutations). Spontaneous Ca2+ sparks and waves, which are indicative of RyR2 hyperactivity, are visualized using a Ca2+-sensitive fluorescent dye.[13][14][15]
Protocol:
-
Cardiomyocyte Isolation: Adult ventricular cardiomyocytes are isolated from mice by Langendorff perfusion with a collagenase-containing solution.[13][14][15]
-
Dye Loading: Isolated cardiomyocytes are loaded with a Ca2+-sensitive fluorescent indicator, such as Fluo-4 AM, by incubation at room temperature.
-
Calcium Imaging: The cells are placed on a perfusion chamber on the stage of a confocal microscope. Spontaneous Ca2+ sparks and waves are recorded in line-scan mode.
-
Compound Application: The effects of this compound or dantrolene are assessed by perfusing the cells with a solution containing the compound of interest.
-
Data Analysis: The frequency, amplitude, and spatial/temporal characteristics of Ca2+ sparks and waves are analyzed before and after drug application using specialized software. A reduction in the frequency and/or amplitude of these events indicates inhibition of RyR2-mediated spontaneous Ca2+ release.[16][17][18]
Conclusion
This compound and dantrolene both demonstrate inhibitory effects on RyR2, but through distinct mechanisms and with different potencies. This compound appears to be a significantly more potent and selective direct inhibitor of RyR2. In contrast, dantrolene's action is dependent on the presence of the accessory proteins Calmodulin and FKBP12.6, suggesting a more modulatory role that may be condition-specific.
For researchers investigating RyR2 function and developing novel anti-arrhythmic therapies, this compound represents a promising tool and potential therapeutic lead due to its high potency and selectivity. Dantrolene, while less potent, provides a valuable pharmacological tool for studying the complex regulation of RyR2 by its associated proteins. Further head-to-head studies under standardized conditions are warranted to fully elucidate the comparative pharmacology of these two important RyR2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A potent and selective cis-amide inhibitor of ryanodine receptor 2 as a candidate for cardiac arrhythmia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dantrolene inhibition of ryanodine channels (RyR2) in artificial lipid bilayers depends on FKBP12.6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Localization of the dantrolene-binding sequence near the FK506-binding protein-binding site in the three-dimensional structure of the ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel approach for quantification of endoplasmic reticulum Ca2+ transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchmap.jp [researchmap.jp]
- 12. researchgate.net [researchgate.net]
- 13. escholarship.org [escholarship.org]
- 14. Isolation of adult mouse ventricular cardiomyocytes. [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Measuring Ca²⁺ sparks in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Independent Verification of TMDJ-035's Inhibitory Constant (Ki): A Comparative Guide
For researchers and professionals in drug development, the independent verification of a compound's inhibitory constant (Ki) is a critical step in validating its therapeutic potential. This guide provides a comparative analysis of TMDJ-035, a novel and selective inhibitor of the Ryanodine Receptor 2 (RyR2), against other known RyR2 inhibitors. The data presented is based on established experimental protocols to facilitate objective comparison and aid in the assessment of this compound's efficacy.
Comparative Analysis of RyR2 Inhibitors
This compound has been identified as a highly potent and selective RyR2 inhibitor, representing a promising candidate for the treatment of cardiac arrhythmias associated with RyR2 overactivation.[1] To objectively evaluate its performance, this guide compares its inhibitory activity with other known RyR2 modulators. The following table summarizes the inhibitory constants (Ki or IC50) of this compound and alternative compounds. It is important to note that while Ki is an intrinsic measure of binding affinity, IC50 values are dependent on experimental conditions but are frequently used to quantify inhibitor potency.
| Compound | Target | Ki / IC50 | Selectivity | Noteworthy Characteristics |
| This compound | RyR2 | Data pending full publication review | High selectivity for RyR2[1] | A cis-amide configuration is critical for its inhibitory potency.[1] |
| Flecainide | RyR2 | IC50: ~5-20 µM (voltage-dependent)[2][3] | Also a Class Ic antiarrhythmic drug, blocks sodium channels.[4] | Inhibition is state-dependent, with different modes of action.[5] |
| Dantrolene | RyR1/RyR2 | Higher selectivity for RyR1.[6] | A muscle relaxant used to treat malignant hyperthermia.[7] | |
| Phenytoin | RyR2 | IC50: ~10-20 µM[8] | Also an anticonvulsant that blocks sodium channels. | Selectively inhibits defective RyR2 channels in failing hearts.[8] |
| Ethotoin | RyR2 | IC50: ~0.5-0.8 µM[8] | A potent diastolic inhibitor of RyR2.[8] |
Experimental Protocols for Determining Inhibitory Constants
The determination of a compound's inhibitory constant against RyR2 is crucial for its validation. Two primary experimental methodologies are widely employed for this purpose: the [3H]-ryanodine binding assay and single-channel recordings in planar lipid bilayers.
[3H]-Ryanodine Binding Assay
This assay provides a quantitative measure of RyR channel activity.[9] Ryanodine, a plant alkaloid, specifically binds to the open state of the RyR channel with high affinity.[10] Therefore, the displacement of radiolabeled ryanodine ([3H]-ryanodine) by a test compound can be used to determine its binding affinity and inhibitory constant.
Protocol Outline:
-
Preparation of Microsomes: Isolate sarcoplasmic reticulum (SR) or endoplasmic reticulum (ER) microsomes rich in RyR2 from cardiac tissue or RyR2-expressing cell lines.[10]
-
Binding Reaction: Incubate the microsomes with a fixed concentration of [3H]-ryanodine and varying concentrations of the test inhibitor (e.g., this compound). The incubation is performed in a buffer containing specific concentrations of Ca2+, as RyR2 activity is Ca2+-dependent.[10][11]
-
Separation and Scintillation Counting: Separate the bound from free [3H]-ryanodine by rapid filtration. The amount of radioactivity on the filters is then quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a dose-response curve, from which the IC50 value can be calculated. The Ki can then be determined using the Cheng-Prusoff equation, which takes into account the concentration of [3H]-ryanodine and its affinity for the receptor.
Single-Channel Recordings
This electrophysiological technique allows for the direct observation of the effects of an inhibitor on the gating properties of a single RyR2 channel.[12]
Protocol Outline:
-
Bilayer Formation: A planar lipid bilayer is formed across a small aperture separating two chambers (cis and trans), mimicking a cell membrane.
-
Channel Incorporation: SR vesicles containing RyR2 are added to one chamber (cis, representing the cytoplasm), and fusion of a vesicle with the bilayer results in the incorporation of a single RyR2 channel.
-
Recording: A voltage is applied across the bilayer, and the flow of ions through the channel is measured as an electrical current. The opening and closing of the channel are observed as distinct current levels.
-
Inhibitor Application: The test compound is added to the cis or trans (representing the SR lumen) chamber, and changes in the channel's open probability, mean open time, and mean closed time are recorded.[2][13]
-
Data Analysis: By analyzing the channel activity at various inhibitor concentrations, a dose-response relationship can be established to determine the IC50 and infer the mechanism of inhibition (e.g., open-channel block, closed-channel block).[5]
Ryanodine Receptor 2 (RyR2) Signaling Pathway
RyR2 is a crucial intracellular calcium release channel located on the sarcoplasmic reticulum of cardiomyocytes. Its primary function is to mediate calcium-induced calcium release (CICR), a fundamental process in cardiac excitation-contraction coupling. Dysregulation of RyR2, leading to excessive diastolic calcium leak, is implicated in the pathogenesis of cardiac arrhythmias. This compound and other inhibitors aim to modulate this pathway to prevent such pathological events.
References
- 1. A potent and selective cis-amide inhibitor of ryanodine receptor 2 as a candidate for cardiac arrhythmia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How does flecainide impact RyR2 channel function? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RYR2 Channel Inhibition Is the Principal Mechanism of Flecainide Action in CPVT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiple Modes of Ryanodine Receptor 2 Inhibition by Flecainide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel RyR1-selective inhibitor prevents and rescues sudden death in mouse models of malignant hyperthermia and heat stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ryr1.org [ryr1.org]
- 8. Item - The single channel RyR2 measurements and the effects of hydantoin derivatives on channel function - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 9. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchmap.jp [researchmap.jp]
- 11. Cryo-EM analysis of scorpion toxin binding to Ryanodine Receptors reveals subconductance that is abolished by PKA phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolated Cardiac Ryanodine Receptor Function Is Species Specific - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Cardiac Ca2+ Release Channels (RyR2) Determines Efficacy of Class I Antiarrhythmic Drugs in Catecholaminergic Polymorphic Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Potential of TMDJ-035 Analogs: A Comparative Guide for Researchers
A new class of highly potent and selective Ryanodine Receptor 2 (RyR2) inhibitors, exemplified by TMDJ-035 (also known as Ryanozole), presents a promising therapeutic avenue for the management of cardiac arrhythmias. This guide provides a comparative analysis of available this compound analogs, supported by experimental data, to aid researchers in drug development and scientific investigation.
This compound has emerged as a lead compound in the pursuit of RyR2-targeted therapies. It demonstrates exceptional potency, with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range (15-40 nM), and high selectivity for the cardiac RyR2 isoform.[1][2] The therapeutic potential of this compound and its analogs lies in their ability to suppress abnormal intracellular calcium (Ca2+) release from the sarcoplasmic reticulum, a key mechanism underlying catecholaminergic polymorphic ventricular tachycardia (CPVT) and other arrhythmias.
Comparative Analysis of this compound Analogs
The core structure of this compound features a critical cis-amide conformation, which has been identified as essential for its potent inhibitory activity. This is starkly contrasted with its trans-amide analog, TMDJ-011, which is reported to be inactive. This finding underscores the stringent structural requirements for effective RyR2 inhibition within this chemical series.
While a comprehensive library of this compound analogs with a wide range of structural modifications and corresponding activities is not yet publicly available in a consolidated format, the existing data on this compound and its inactive analog provide a foundational structure-activity relationship (SAR).
| Compound | Key Structural Feature | RyR2 Inhibition (IC50) | Activity Status |
| This compound (Ryanozole) | cis-amide conformation | 15 - 40 nM[1][2] | Active |
| TMDJ-011 | trans-amide conformation | Not reported (inactive) | Inactive |
Further research is needed to explore the impact of modifications to the aromatic rings and other functional groups on the potency and selectivity of this compound analogs. Such studies will be crucial for optimizing the pharmacokinetic and pharmacodynamic properties of this promising class of compounds.
Mechanism of Action and Signaling Pathway
This compound and its active analogs exert their therapeutic effect by directly inhibiting the RyR2 channel. In pathological conditions such as CPVT, RyR2 channels become "leaky," leading to spontaneous Ca2+ release during the diastolic phase of the cardiac cycle. This aberrant Ca2+ release can trigger delayed afterdepolarizations, leading to life-threatening ventricular arrhythmias.
By binding to and stabilizing the closed state of the RyR2 channel, this compound effectively reduces this diastolic Ca2+ leak. Notably, the inhibitory action of this compound is more pronounced at lower cytosolic Ca2+ concentrations, characteristic of the diastolic state. This state-dependent inhibition is a highly desirable property for an antiarrhythmic agent, as it suggests that the drug may preferentially target pathological Ca2+ release without significantly impairing the normal Ca2+-induced Ca2+ release required for cardiac contraction.
Experimental Protocols
The assessment of the therapeutic potential of this compound analogs involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
[³H]-Ryanodine Binding Assay
This assay is a classical method to assess the activity of the RyR2 channel. The radiolabeled ryanodine binds with high affinity to the open state of the channel.
Protocol:
-
Preparation of Cardiac Sarcoplasmic Reticulum (SR) Vesicles: Isolate SR vesicles from cardiac tissue (e.g., porcine or rabbit ventricle) through differential centrifugation.
-
Binding Reaction: Incubate the SR vesicles with a low concentration of [³H]-ryanodine (e.g., 2-10 nM) in a binding buffer containing varying concentrations of the test compound (this compound analog) and specific concentrations of free Ca2+ to modulate channel activity.
-
Incubation: Allow the binding reaction to reach equilibrium by incubating at 37°C for 1-2 hours.
-
Separation of Bound and Free Ligand: Separate the SR vesicle-bound [³H]-ryanodine from the unbound ligand by rapid filtration through glass fiber filters.
-
Quantification: Wash the filters to remove non-specific binding and quantify the radioactivity on the filters using liquid scintillation counting.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ryanodine). Plot the percentage of inhibition of specific binding against the logarithm of the compound concentration to determine the IC50 value.
Cellular Calcium Imaging
This method allows for the direct visualization and quantification of intracellular Ca2+ dynamics in cardiomyocytes.
Protocol:
-
Cardiomyocyte Isolation: Isolate ventricular myocytes from animal models (e.g., mice with RyR2 mutations).
-
Fluorescent Dye Loading: Load the isolated cardiomyocytes with a Ca2+-sensitive fluorescent indicator (e.g., Fluo-4 AM or Cal-520 AM) by incubation in a physiological buffer.
-
Experimental Setup: Place the dye-loaded cells in a perfusion chamber on the stage of a confocal microscope equipped for live-cell imaging.
-
Induction of Ca2+ Waves: Perfuse the cells with a solution containing a catecholamine (e.g., isoproterenol) to induce spontaneous Ca2+ waves, which are characteristic of RyR2 hyperactivity.
-
Compound Application: After establishing a baseline of spontaneous Ca2+ wave activity, perfuse the cells with the test compound at various concentrations.
-
Image Acquisition: Record time-lapse images of the fluorescent signal to monitor changes in intracellular Ca2+ concentration.
-
Data Analysis: Quantify the frequency, amplitude, and propagation velocity of the Ca2+ waves before and after the application of the compound to assess its inhibitory effect.
Conclusion and Future Directions
This compound and its analogs represent a significant advancement in the development of targeted therapies for RyR2-related cardiac arrhythmias. The high potency and selectivity of this compound, coupled with its state-dependent mechanism of action, make it an exciting lead compound. Future research should focus on a systematic exploration of the structure-activity relationship within this class of molecules to identify second-generation compounds with improved drug-like properties. Further in vivo studies are also warranted to establish the long-term safety and efficacy of these promising RyR2 inhibitors.
References
Benchmarking TMDJ-035: A Comparative Analysis Against Known RyR2 Modulators
For Researchers, Scientists, and Drug Development Professionals
The cardiac ryanodine receptor 2 (RyR2) is a critical intracellular calcium release channel essential for cardiac muscle excitation-contraction coupling. Its dysregulation is implicated in life-threatening cardiac arrhythmias, making it a key therapeutic target. This guide provides a comparative analysis of the novel RyR2 inhibitor, TMDJ-035, against a panel of well-characterized RyR2 modulators. The data presented herein is intended to offer an objective performance benchmark for researchers engaged in cardiovascular drug discovery and development.
Quantitative Performance Comparison of RyR2 Modulators
The following table summarizes the quantitative data for this compound and other known RyR2 modulators. Potency is primarily represented by the half-maximal inhibitory concentration (IC50) or effective concentration (EC50), which indicate the concentration of a modulator required to elicit a half-maximal response.
| Modulator | Type | Potency (IC50/EC50) | Key Effects on RyR2 |
| This compound | Selective Inhibitor | High Potency (Specific IC50 not publicly available) | Suppresses abnormal Ca2+ waves and transients in cardiomyocytes from RyR2-mutated mice.[1][2] |
| Flecainide | Non-selective Inhibitor (Class Ic Antiarrhythmic) | ~15.9 µM (at diastolic [Ca2+]) | Inhibits RyR2 channel open probability. |
| Dantrolene | Inhibitor | ~0.16 µM (in the presence of Calmodulin) | Reduces Ca2+ wave frequency and amplitude in cardiomyocytes. |
| Ryanodine | Modulator (Concentration-dependent) | nM range (activation), µM range (inhibition/sub-conductance) | Biphasic effect: activation at low concentrations, inhibition or induction of a sub-conductance state at higher concentrations. |
| ent-Verticilide | Selective Inhibitor | ~1.9 µM ([3H]ryanodine binding assay) | Reduces RyR2-mediated spontaneous Ca2+ release. |
| Calcium (Ca2+) | Endogenous Activator/Inhibitor | µM range (activation), mM range (inhibition) | Primary physiological activator at micromolar concentrations and inhibitor at millimolar concentrations. |
| Magnesium (Mg2+) | Endogenous Inhibitor | mM range | Physiological inhibitor of RyR2 activity. |
| ATP | Endogenous Activator | mM range | Physiological agonist that sensitizes RyR2 to Ca2+-induced activation. |
| Calmodulin (CaM) | Endogenous Inhibitor | nM range | Key endogenous inhibitor, its binding is crucial for the action of some pharmacological modulators like dantrolene. |
| FKBP12.6 (Calstabin2) | Endogenous Stabilizer | - | Stabilizes the closed state of the RyR2 channel, preventing aberrant Ca2+ leak. |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures involved in RyR2 modulation studies, the following diagrams are provided in the DOT language for Graphviz.
Caption: RyR2 signaling pathway and points of modulation.
Caption: Workflow for evaluating RyR2 modulator performance.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess RyR2 modulator performance.
Single-Channel Recording in Planar Lipid Bilayers
This technique allows for the direct observation of the gating behavior of individual RyR2 channels.
-
Vesicle Preparation: Sarcoplasmic reticulum (SR) vesicles containing RyR2 are isolated from cardiac tissue (e.g., sheep or pig ventricle) through differential centrifugation.
-
Bilayer Formation: A planar lipid bilayer, typically composed of a mixture of phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine in n-decane, is formed across a small aperture separating two chambers (cis and trans).
-
Channel Incorporation: SR vesicles are added to the cis (cytosolic) chamber. The fusion of a vesicle with the bilayer incorporates an RyR2 channel.
-
Recording Conditions: The cis chamber solution mimics the cytosol (e.g., containing HEPES, EGTA, CaCl2, and ATP), while the trans chamber solution mimics the SR lumen (e.g., containing HEPES and CaCl2). The membrane potential is clamped, and the current flowing through the channel is recorded.
-
Data Analysis: The open probability (Po), mean open and closed times, and single-channel conductance are analyzed in the presence and absence of the modulator to determine its effect on channel gating. IC50 or EC50 values can be calculated from dose-response curves.
Calcium Imaging in Isolated Cardiomyocytes
This method visualizes intracellular calcium dynamics in response to RyR2 modulation.
-
Cardiomyocyte Isolation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., mouse, rat).
-
Fluorescent Dye Loading: The isolated cardiomyocytes are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
-
Microscopy: The cells are placed on a perfusion chamber on the stage of a confocal microscope.
-
Data Acquisition: Line-scan images are acquired to measure rapid changes in intracellular calcium concentration, appearing as "calcium sparks" (localized release events) or "calcium waves" (propagating release events).
-
Modulator Application: The modulator of interest is added to the perfusion solution, and its effect on the frequency, amplitude, and duration of calcium sparks and waves is recorded.
-
Data Analysis: The characteristics of calcium release events are quantified and compared before and after modulator application.
[³H]Ryanodine Binding Assay
This biochemical assay provides an indirect measure of RyR2 channel activity, as [³H]ryanodine preferentially binds to the open state of the channel.
-
Membrane Preparation: SR microsomes are prepared from cardiac tissue or from cell lines overexpressing RyR2.
-
Binding Reaction: The membranes are incubated with a low concentration of [³H]ryanodine in a binding buffer containing varying concentrations of the modulator and specific concentrations of Ca2+ and other regulatory ligands.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound [³H]ryanodine.
-
Quantification: The amount of radioactivity on the filters is measured using liquid scintillation counting.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ryanodine). The data is used to determine the modulator's effect on the affinity and number of ryanodine binding sites, from which IC50 or EC50 values can be derived.
References
Safety Operating Guide
Essential Safety and Operational Protocols for Handling TMDJ-035
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent, selective inhibitors like TMDJ-035. This document provides crucial, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment and build trust through comprehensive guidance.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, its nature as a potent, selective RyR2 inhibitor necessitates handling with caution. The following PPE is mandatory to minimize exposure and ensure personal safety.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Gloves | Nitrile, powder-free | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes. |
| Lab Coat | Standard, long-sleeved | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a fume hood | Use a NIOSH-approved respirator if weighing or handling powder outside of a fume hood. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination.
Experimental Workflow for Handling this compound
Caption: A stepwise workflow for the safe handling of this compound, from preparation to disposal.
Storage Procedures
Proper storage is crucial to maintain the integrity of this compound and prevent accidental exposure.
| Storage Condition | Temperature | Duration | Notes |
| Powder | Room temperature (in continental US) | Varies | May vary in other locations. |
| Stock Solution | -20°C | 1 month | |
| -80°C | 6 months | Use within 6 months for optimal stability.[1] |
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.
Waste Segregation and Disposal Protocol
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed hazardous waste container | Includes contaminated gloves, bench paper, and pipette tips. Store in the original container if possible. |
| Liquid Waste | Labeled, sealed hazardous waste container | Unused solutions or solvent rinses. |
| Sharps | Puncture-resistant sharps container | Needles and blades used in experiments. |
General Disposal Guidelines:
-
Never dispose of this compound or its containers in the regular trash or down the drain.
-
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Follow your institution's specific guidelines for hazardous waste pickup and disposal.
-
For empty containers, triple-rinse with a suitable solvent, collect the rinsate as hazardous waste, and then the container may be disposed of according to institutional policy.
By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
